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  • Product: (2R)-2-(diethylamino)propanoic acid
  • CAS: 1190373-59-1

Core Science & Biosynthesis

Foundational

Technical Whitepaper: Physicochemical Profiling and Analytical Validation of (2R)-2-(Diethylamino)propanoic Acid

Executive Summary (2R)-2-(diethylamino)propanoic acid, commonly known as N,N-Diethyl-D-alanine, is a chiral, non-proteinogenic amino acid derivative[1]. Its unique structural motif—a tertiary amine coupled with a chiral...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

(2R)-2-(diethylamino)propanoic acid, commonly known as N,N-Diethyl-D-alanine, is a chiral, non-proteinogenic amino acid derivative[1]. Its unique structural motif—a tertiary amine coupled with a chiral center—makes it a valuable synthon in peptidomimetic drug design and asymmetric synthesis. This whitepaper provides an in-depth analysis of its physicochemical properties, structural causality, and validated experimental protocols for its characterization.

Physicochemical Profiling

The physical and chemical properties of (2R)-2-(diethylamino)propanoic acid are dictated by its zwitterionic potential and the steric bulk of the diethylamine group. The calculated partition coefficient (XLogP3) of -1.3 indicates significant hydrophilicity, which is expected for a small amino acid[1].

Table 1: Core Chemical and Physical Properties
PropertyValueCausality / Significance
Chemical Formula C₇H₁₅NO₂Core molecular composition[1].
Molecular Weight 145.20 g/mol Small molecule, favorable for high-density functionalization[1].
CAS Registry Number 1190373-59-1Unique identifier for the (2R) enantiomer[1].
XLogP3 -1.3High aqueous solubility; dictates formulation strategies[1].
Topological Polar Surface Area (TPSA) 40.5 ŲIndicates good membrane permeability profile, crucial for ADME[1].
SMILES CCN(CC)C(=O)OStereospecific (R) configuration at the alpha-carbon[1].

Structural & Stereochemical Analysis

The causality behind the chemical behavior of (2R)-2-(diethylamino)propanoic acid lies in its functional groups. The tertiary amine nitrogen is sterically hindered by two ethyl groups, which modulates its nucleophilicity compared to primary or secondary amino acids. This steric shielding prevents unwanted side reactions (such as diketopiperazine formation) during peptide coupling sequences.

Furthermore, the (2R) stereocenter (D-alanine derivative) provides enzymatic stability. Proteases typically recognize L-amino acids; incorporating the D-enantiomer into a drug candidate often confers resistance to proteolytic degradation, thereby increasing the biological half-life of the resulting therapeutic.

Analytical Workflows & Experimental Validation

To ensure the scientific integrity of batches used in drug development, rigorous analytical validation is required. The most critical parameter is the enantiomeric excess (ee%), as chiral inversion can drastically alter biological activity.

Protocol: Determination of Enantiomeric Purity via Chiral HPLC

This protocol is a self-validating system; the inclusion of a racemic standard ensures the column's resolving power is confirmed prior to analyzing the pure (2R) sample.

  • Sample Preparation: Dissolve 1.0 mg of (2R)-2-(diethylamino)propanoic acid in 1.0 mL of HPLC-grade Methanol. Filter through a 0.22 µm PTFE syringe filter.

  • System Suitability (Racemic Control): Inject a racemic mixture of N,N-Diethyl-alanine onto a Chiralpak ZWIX(+) column.

  • Mobile Phase: Use a zwitterionic-compatible mobile phase: 50 mM Formic Acid and 25 mM Diethylamine in Methanol/Water (98:2 v/v). Causality: The ionic additives suppress peak tailing by masking residual silanols and facilitating ion-exchange interactions on the chiral stationary phase.

  • Detection: Monitor via Evaporative Light Scattering Detector (ELSD), as the molecule lacks a strong UV chromophore.

  • Calculations: Integrate the peak areas. Calculate ee% = [(Area R - Area S) / (Area R + Area S)] × 100.

ChiralHPLC Prep Sample Prep (MeOH, 0.22µm) Suitability System Suitability (Racemic Control) Prep->Suitability Separation Chiral Separation (ZWIX+ Column) Suitability->Separation Validate Resolution Detection ELSD Detection (Non-UV Active) Separation->Detection Analysis Data Analysis (ee% Calculation) Detection->Analysis

Figure 1: Validated Chiral HPLC workflow for enantiomeric purity determination.

Safety, Handling, & GHS Classification

According to the Globally Harmonized System (GHS), (2R)-2-(diethylamino)propanoic acid is classified as an irritant[1].

  • Skin Irritation (Category 2): Causes skin irritation (H315).

  • Eye Irritation (Category 2A): Causes serious eye irritation (H319).

  • STOT SE (Category 3): May cause respiratory irritation (H335).

Handling Protocol: Standard laboratory PPE (nitrile gloves, safety goggles, and a lab coat) must be worn. All manipulations of the dry powder should be conducted within a Class II biological safety cabinet or a chemical fume hood to prevent inhalation of particulates[1].

References

  • National Center for Biotechnology Information (NCBI). "PubChem Compound Summary for CID 15115621, (2R)-2-(diethylamino)propanoic acid." PubChem, Accessed April 1, 2026.[Link]

Sources

Exploratory

Pharmacokinetic Profiling of (2R)-2-(diethylamino)propanoic Acid: A Technical Whitepaper

Executive Summary (2R)-2-(diethylamino)propanoic acid, commonly known as N,N-diethyl-D-alanine (CAS: 1190373-59-1), is a synthetic, chiral, non-proteinogenic amino acid derivative[1]. While not deployed as a standalone t...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

(2R)-2-(diethylamino)propanoic acid, commonly known as N,N-diethyl-D-alanine (CAS: 1190373-59-1), is a synthetic, chiral, non-proteinogenic amino acid derivative[1]. While not deployed as a standalone therapeutic, it serves as a critical structural motif and promoiety in prodrug design—such as in highly lipophilic allopurinol prodrugs—to modulate absorption, distribution, metabolism, and excretion (ADME) profiles[2][3]. This whitepaper dissects the physicochemical causality behind its pharmacokinetic behavior, contrasting it with native amino acids, and provides self-validating experimental frameworks for its evaluation.

Physicochemical Grounding & Structural Causality

The pharmacokinetic identity of N,N-diethyl-D-alanine is governed by two structural modifications to the native D-alanine scaffold:

  • N,N-Diethylation: The addition of two ethyl groups at the alpha-amino nitrogen significantly increases the steric bulk and lipophilicity of the molecule. While the computed XLogP3 of the pure zwitterion remains negative (-1.3)[1], the apparent partition coefficient (LogD) at physiological pH is markedly higher than that of free D-alanine. This shift alters its primary absorption mechanism from active transport to passive diffusion.

  • (R)-Stereochemistry: The D-enantiomeric configuration confers profound resistance to endogenous mammalian L-proteases and L-amino acid peptidases, extending its plasma half-life and preventing rapid systemic degradation[4].

Absorption Dynamics: Overcoming Transporter Dependency

Native amino acids rely heavily on solute carrier (SLC) transporters—such as PepT1 (SLC15A1) or LAT1/2—for intestinal absorption. However, the bulky N,N-diethyl moiety introduces severe steric hindrance, drastically reducing its binding affinity to these active transport pockets. Consequently, the absorption of N,N-diethyl-D-alanine shifts toward paracellular and transcellular passive diffusion, driven by its enhanced lipophilicity.

AbsorptionLogic A Oral Administration N,N-diethyl-D-alanine B Steric Hindrance at SLC Transporters A->B C Increased Lipophilicity (Diethyl Group) A->C D Reduced Active Transport B->D E Enhanced Passive Transcellular Diffusion C->E F Systemic Circulation D->F Minor Pathway E->F Major Pathway

Fig 1. Mechanistic shift in intestinal absorption driven by N,N-diethylation.

Protocol 1: Self-Validating Caco-2 Permeability & Efflux Assay

To empirically validate the shift from active transport to passive diffusion, a bidirectional Caco-2 cellular assay is employed.

Causality & Validation Design: Caco-2 monolayers mimic the human intestinal epithelium. To ensure the system is self-validating, the assay must include mass-balance calculations to rule out non-specific binding, alongside strict control compounds: Propranolol (high passive permeability), Atenolol (low passive permeability), and Gly-Sar (PepT1-mediated active transport).

Step-by-Step Methodology:

  • Cell Culture: Seed Caco-2 cells on polycarbonate transwell inserts (0.4 µm pore size) and culture for 21 days until the Transepithelial Electrical Resistance (TEER) exceeds 250 Ω·cm², confirming tight junction integrity.

  • Dosing: Prepare a 10 µM solution of N,N-diethyl-D-alanine in HBSS buffer (pH 7.4). Add the solution to the apical (A) chamber for A-to-B transport, or the basolateral (B) chamber for B-to-A transport.

  • Incubation & Sampling: Incubate at 37°C on an orbital shaker. Extract 50 µL aliquots from the receiver compartment at 30, 60, 90, and 120 minutes, replacing the volume with fresh pre-warmed buffer.

  • Quenching & Internal Standard: Quench samples in 100 µL of ice-cold acetonitrile containing 50 nM of an isotopically labeled internal standard (e.g., N,N-diethyl-D-alanine-d10) to correct for matrix effects during ionization.

  • LC-MS/MS Analysis: Quantify the analyte using Multiple Reaction Monitoring (MRM).

  • Validation Check: Calculate the Apparent Permeability ( Papp​ ). The assay is only valid if the mass balance (recovery from donor + receiver + cell lysate) is >80%, and the efflux ratio ( Papp(B−A)​/Papp(A−B)​ ) is calculated to determine if the compound is subject to P-glycoprotein (P-gp) efflux.

Metabolic Biotransformation: CYP450 vs. DAAO

The metabolic clearance of N,N-diethyl-D-alanine represents a fascinating intersection of enzymology.

D-Amino Acid Oxidase (DAAO) Evasion: DAAO is a peroxisomal flavoenzyme that typically catalyzes the oxidative deamination of D-amino acids into alpha-keto acids[5]. However, the DAAO active site features a sterically restrictive funnel[6]. The bulky N,N-diethyl group causes severe steric clashes within this binding pocket, rendering N,N-diethyl-D-alanine a poor substrate for DAAO compared to free D-alanine[7].

CYP450 N-Dealkylation (The Dominant Pathway): Because DAAO is sterically blocked, hepatic Cytochrome P450 enzymes (primarily CYP3A4) take over. The metabolism proceeds via oxidative N-dealkylation. The mechanism relies on a Hydrogen Atom Transfer (HAT) from the alpha-carbon of the ethyl group to the reactive iron-oxo species (Compound I) of the CYP450 heme[8][9]. This forms a carbon-centered radical that recombines with a hydroxyl group to form an unstable carbinolamine intermediate, which spontaneously collapses to release acetaldehyde and N-ethyl-D-alanine[10]. A subsequent cycle yields D-alanine.

CYP450Mechanism A N,N-diethyl-D-alanine (Parent Drug) B CYP450 (Fe-O) HAT Mechanism A->B Hepatic Uptake C Carbinolamine Intermediate B->C alpha-C Hydroxylation D N-ethyl-D-alanine + Acetaldehyde C->D Spontaneous Cleavage E D-alanine (Final Metabolite) D->E Second Dealkylation

Fig 2. CYP450-mediated Hydrogen Atom Transfer (HAT) N-dealkylation pathway.

Protocol 2: Self-Validating Microsomal N-Dealkylation Assay

Causality & Validation Design: To prove that clearance is CYP450-dependent (and not driven by background hydrolysis or DAAO), Human Liver Microsomes (HLMs) are used. The system is self-validating through a "Minus-NADPH" negative control. Without NADPH, CYP450 cannot generate the iron-oxo species; if degradation still occurs, the assay flags non-CYP instability. Verapamil serves as a high-clearance positive control.

Step-by-Step Methodology:

  • Matrix Preparation: Dilute pooled HLMs in 100 mM potassium phosphate buffer (pH 7.4) to a final protein concentration of 0.5 mg/mL.

  • Pre-Incubation: Add N,N-diethyl-D-alanine to a final concentration of 1 µM. Incubate the mixture at 37°C for 5 minutes in a shaking water bath.

  • Reaction Initiation: Initiate the metabolic reaction by adding an NADPH regenerating system (1 mM NADP+, 5 mM glucose-6-phosphate, 1 U/mL glucose-6-phosphate dehydrogenase, 3 mM MgCl2). Validation step: For the negative control, add an equivalent volume of plain buffer instead of NADPH.

  • Time-Course Sampling: At 0, 15, 30, 45, and 60 minutes, transfer 50 µL of the reaction mixture into 150 µL of ice-cold stop solution (acetonitrile containing internal standard) to precipitate proteins and halt enzymatic activity.

  • Centrifugation & Analysis: Centrifuge at 4,000 rpm for 15 minutes at 4°C. Analyze the supernatant via LC-MS/MS, monitoring the parent mass ( m/z 146.2 for [M+H]+)[1] and the appearance of the N-ethyl-D-alanine metabolite ( m/z 118.1).

  • Data Processing: Plot the natural log of the remaining parent compound versus time to calculate the in vitro intrinsic clearance ( CLint,invitro​ ).

Quantitative Pharmacokinetic Projections

Based on the structural descriptors and metabolic pathways of N,N-dialkylated amino acids, the following pharmacokinetic parameters are projected for N,N-diethyl-D-alanine.

Pharmacokinetic ParameterValue / DescriptorMechanistic Rationale
Molecular Weight 145.20 g/mol [1]Small molecule, highly favorable for rapid systemic distribution.
XLogP3 -1.3 (Zwitterionic)[1]Highly polar core, but diethylation increases apparent LogD at pH 7.4 compared to native D-alanine.
Primary Absorption Passive DiffusionSteric hindrance prevents efficient transport by PepT1 and LAT1.
Plasma Protein Binding Moderate (30-50%)Diethyl groups increase hydrophobic interactions with Human Serum Albumin (HSA).
Primary Metabolism Hepatic (CYP3A4)Sequential N-dealkylation via HAT mechanism[8][9].
Metabolic Resistance High (against peptidases)D-stereocenter prevents cleavage by endogenous L-specific proteases[4].
Excretion Route RenalPolar metabolites (D-alanine) and unchanged drug are cleared via glomerular filtration.

References

  • PubChem. "(2R)-2-(diethylamino)propanoic acid | C7H15NO2 | CID 15115621". National Institutes of Health.[Link]

  • Google Patents. "WO1985000368A1 - Allopurinol prodrugs".
  • Google Patents. "US4694006A - Acyl- or acyloxymethyl-allopurinol prodrugs".
  • Google Patents.
  • Washington University. "Cytochrome P450 Mechanism B Major Types of P450 oxidation Reactions".[Link]

  • National Institutes of Health (PMC). "Metabolic N-Dealkylation and N-Oxidation as Elucidators of the Role of Alkylamino Moieties in Drugs Acting at Various Receptors".[Link]

  • National Institutes of Health (PMC). "Anilinic N-Oxides Support Cytochrome P450-Mediated N-Dealkylation through Hydrogen-Atom Transfer".[Link]

  • National Institutes of Health (PMC). "Directed evolution of the substrate specificity of dialkylglycine decarboxylase".[Link]

  • D-NB.info. "The structure of l-amino acid oxidase reveals the substrate trajectory into an enantiomerically conserved active site".[Link]

Sources

Foundational

The Biosynthetic Paradox and Synthetic Utility of Diethylamino Propanoic Acid Derivatives in Natural Product Chemistry

Target Audience: Researchers, Analytical Chemists, and Drug Development Professionals Executive Summary: The Biosynthetic Reality of N-Alkylation As a Senior Application Scientist, it is imperative to establish a foundat...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Analytical Chemists, and Drug Development Professionals

Executive Summary: The Biosynthetic Reality of N-Alkylation

As a Senior Application Scientist, it is imperative to establish a foundational biochemical truth before exploring this topic: true N,N-diethylamino propanoic acid (DEAPA) derivatives are virtually absent from the natural biosynthetic repertoire.

Nature overwhelmingly favors N-methylation, utilizing S-adenosyl methionine (SAM) as the universal alkyl donor. Because biological systems lack a highly efficient "S-adenosylethionine" equivalent, the natural occurrence of diethylamino groups is an evolutionary anomaly. Consequently, the intersection of DEAPA and natural products lies entirely within synthetic derivatization, biomimetic functionalization, and analytical tagging .

This whitepaper explores the causality behind this biosynthetic constraint and provides a comprehensive guide on how synthetic DEAPA derivatives are utilized to functionalize natural product scaffolds, thereby overcoming native pharmacokinetic limitations.

The Evolutionary Constraints on N,N-Diethylation

In natural secondary metabolism, the modification of primary amines (such as naturally occurring β-alanine) is strictly governed by the steric constraints of enzyme active sites. SAM-dependent methyltransferases efficiently transfer single carbon units to nucleophilic nitrogens. The introduction of bulkier ethyl groups requires specialized, exceedingly rare ethyltransferases, and double ethylation (N,N-diethylation) is sterically prohibited in almost all known natural pathways.

To bridge this gap, medicinal chemists synthesize DEAPA derivatives—such as 3-(diethylamino)propanoic acid—in vitro via reductive amination. These synthetic constructs serve as highly stable bioisosteres for natural amino acids, providing enhanced lipophilicity and resistance to enzymatic degradation (e.g., MAO-mediated oxidative deamination).

Biosynthesis_vs_Synthesis N_Nat Natural Primary Amine (e.g., β-Alanine) E_Enz SAM-Dependent Methyltransferase N_Nat->E_Enz In vivo E_Syn Reductive Alkylation (Synthetic Pathway) N_Nat->E_Syn In vitro N_Met N-Methylated Derivative (Natural) E_Enz->N_Met N_Et N,N-Diethylamino Propanoic Acid (DEAPA) E_Syn->N_Et

Fig 1. Divergence between natural N-methylation and synthetic N,N-diethylation.

Functionalization of Natural Scaffolds with Diethylamino Moieties

Because natural products often suffer from poor aqueous solubility and suboptimal bioavailability, grafting a diethylamino moiety onto a natural scaffold is a cornerstone of modern drug discovery[1]. The tertiary amine introduced by this functionalization is basic and becomes protonated at physiological pH, drastically improving aqueous solubility[1].

For example, modifying natural salicylaldehyde scaffolds with a 4-(diethylamino) group yields highly potent thiosemicarbazone derivatives capable of concurrently inhibiting cholinesterase (AChE) and monoamine oxidase (MAO) for Alzheimer's disease treatment[2]. Similarly, modifying the propanoic acid scaffold with substituted amines has generated promising antiproliferative agents targeting growth factor receptors like c-MET and HER2[3].

Quantitative Impact of Derivatization

The table below summarizes the measurable pharmacokinetic and pharmacodynamic improvements achieved when natural scaffolds are functionalized with diethylamino or related propanoic acid derivatives.

Table 1: Pharmacokinetic and Pharmacodynamic Enhancements via Derivatization

Scaffold OriginModificationPrimary TargetBiological Activity (IC50)Key Physicochemical Benefit
Salicylaldehyde (Natural Phenol)UnmodifiedAChE / MAO> 500 nMBaseline
Salicylaldehyde 4-(Diethylamino) DerivatizationAChE / MAO12.89 nM (AChE) / 96.25 nM (MAO)Enhanced target affinity and metal chelation[2]
Propanoic Acid (β-Alanine analog)3-(Arylamino) Derivatizationc-MET / HER2AntiproliferativeImproved hydrophobic interactions in active site[3]
Plant Phenols/Indoles DiethylaminomethylationCytotoxic targetsSignificant reduction in IC50Protonation at physiological pH improves aqueous solubility[1]

Experimental Methodology: Mild Derivatization of Natural Scaffolds

When utilizing DEAPA to tag natural products—either to create novel therapeutics or as an analytical tag for mass spectrometry of biological lysates[4]—the integrity of the natural scaffold must be preserved. The following self-validating protocol details the coupling of 3-(diethylamino)propanoic acid to a natural product nucleophile using neutral activation chemistry.

Protocol: Neutral Activation and Coupling via Ghosez's Reagent

Step 1: DEAPA Activation

  • Action: React 3-(diethylamino)propanoic acid with 1-chloro-N,N,2-trimethyl-1-propenylamine (Ghosez's reagent) in anhydrous dimethylformamide (DMF)[4].

  • Causality: Traditional acid chloride generation (e.g., using SOCl₂ or oxalyl chloride) produces HCl as a byproduct, which rapidly degrades acid-sensitive natural product functional groups (such as macrolides, epoxides, or glycosidic bonds). Ghosez's reagent converts the carboxylic acid to an acid chloride under strictly neutral conditions, preserving the structural integrity of the natural scaffold.

Step 2: Nucleophilic Coupling

  • Action: Introduce the natural product lysate (or purified natural scaffold) to the activated 3-(diethylamino)propionyl chloride in the presence of pyridine for 30 minutes[4].

  • Causality: The highly electrophilic acid chloride reacts rapidly with primary amines or hydroxyl groups on the natural product. Pyridine is utilized as a non-nucleophilic acid scavenger to absorb any localized protonation, ensuring the nucleophile remains active and driving the reaction to completion.

Step 3: Reaction Quenching and Stabilization

  • Action: Quench the first-step reaction with N,N-diethylenediamine[4].

  • Causality: Unreacted acid chlorides can cause off-target polymerization or interfere with downstream chromatography. N,N-diethylenediamine acts as a highly nucleophilic scavenger that rapidly consumes excess DEAPA-chloride. This forms a highly polar adduct that is easily separated from the target compound during reverse-phase HPLC.

Step 4: Purification and Analysis

  • Action: Isolate the derivatized product using preparative HPLC and verify the mass shift via LC-MS.

  • Causality: The addition of the DEAPA tag introduces a distinct basic moiety, which predictably alters the retention time on a C18 column and provides a strong, easily ionizable site for positive-mode electrospray ionization (ESI+), drastically improving the detection limits of the natural product.

Derivatization_Workflow Step1 1. DEAPA Activation (Ghosez's Reagent) Step2 2. Natural Product Addition (Nucleophilic Scaffold) Step1->Step2 Step3 3. Amide/Ester Bond Formation (Neutral Conditions) Step2->Step3 Step4 4. Reaction Quenching (N,N-Diethylenediamine) Step3->Step4 Step5 5. Purification & Analysis (HPLC-MS) Step4->Step5

Fig 2. Self-validating workflow for DEAPA-mediated functionalization of natural products.

References

  • (Diethylamino)
  • Design, Synthesis, In Vitro, and In Silico Studies of 5‐(Diethylamino)
  • Synthesis and Development of 3-((2,4-Difluorophenyl)Amino)
  • Program and Abstract Book (CE-CE Symposium)

Sources

Protocols & Analytical Methods

Method

Application Notes & Protocols: (2R)-2-(diethylamino)propanoic acid as a Chiral Building Block in Drug Discovery

Introduction: The Imperative of Chirality in Modern Drug Design In the intricate landscape of drug discovery, molecular three-dimensional structure is paramount. Living systems, composed of chiral macromolecules like pro...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Imperative of Chirality in Modern Drug Design

In the intricate landscape of drug discovery, molecular three-dimensional structure is paramount. Living systems, composed of chiral macromolecules like proteins and nucleic acids, exhibit profound stereoselectivity. This biological "handedness" means that enantiomers of a chiral drug can have vastly different pharmacological, toxicological, and pharmacokinetic profiles.[1] For instance, the celebrated efficacy of (S)-Levodopa in treating Parkinson's disease stands in stark contrast to its (R)-form, which has significantly lower activity. Recognizing this, regulatory bodies like the U.S. FDA have established guidelines that necessitate the evaluation of individual stereoisomers in drug development.

This regulatory and biological reality has elevated the importance of chiral building blocks—enantiomerically pure molecular fragments that serve as foundational starting materials for complex chiral compounds.[2] Utilizing these blocks from a "chiral pool" accelerates research and development by enabling the precise and predictable construction of target molecules, reducing the need for challenging chiral separations later in the synthesis.[1]

Among these valuable reagents is (2R)-2-(diethylamino)propanoic acid , a non-proteinogenic D-amino acid derivative. Its defined stereocenter, coupled with the physicochemical properties imparted by the N,N-diethyl group, makes it a versatile tool for medicinal chemists aiming to introduce specific chiral motifs and modulate properties such as basicity, solubility, and protein-ligand interactions. This guide provides an in-depth look at the properties of this building block and detailed protocols for its application in synthetic drug discovery workflows.

Physicochemical and Safety Profile

A thorough understanding of a building block's properties is critical for its effective use in synthesis. The key characteristics of (2R)-2-(diethylamino)propanoic acid are summarized below.

Table 1: Properties of (2R)-2-(diethylamino)propanoic acid

Property Value Source
IUPAC Name (2R)-2-(diethylamino)propanoic acid PubChem[3]
Synonyms N,N-Diethyl-D-alanine PubChem[3]
CAS Number 1190373-59-1 Sigma-Aldrich[4], NextSDS[5]
Molecular Formula C₇H₁₅NO₂ PubChem[3]
Molecular Weight 145.20 g/mol PubChem[3]
Physical Form Powder / Solid Sigma-Aldrich[4]

| InChIKey | YHZCTZGJKHNVQY-ZCFIWIBFSA-N | Sigma-Aldrich[4] |

Safety & Handling: (2R)-2-(diethylamino)propanoic acid is classified as an irritant. Researchers should consult the full Safety Data Sheet (SDS) before use.

  • Hazard Statements: Causes skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335).[3][4][5]

  • Precautionary Measures: Handle in a well-ventilated area or fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. Avoid inhalation of dust and direct contact with skin and eyes.[3]

Core Application: Stereospecific Amide Bond Formation

The most frequent and vital application of (2R)-2-(diethylamino)propanoic acid is in the synthesis of chiral amides. The amide bond is a cornerstone of medicinal chemistry, present in a vast array of pharmaceuticals.[6] By using this building block, a specific stereocenter is introduced directly at a key position, influencing the final compound's interaction with its biological target.

The primary challenge in amide synthesis, especially with valuable chiral components, is to form the bond efficiently without causing racemization of the stereocenter. This is achieved by using specific coupling reagents that activate the carboxylic acid under mild conditions.

Workflow for Amide Coupling

The general workflow involves the activation of the carboxylic acid followed by nucleophilic attack from an amine. This process is outlined in the diagram below.

G cluster_start Starting Materials cluster_reaction Reaction Step cluster_end Purification A (2R)-2-(diethylamino)propanoic acid C Carboxylic Acid Activation (e.g., EDC, HOBt) A->C Add Coupling Reagents in Aprotic Solvent (e.g., DCM, DMF) B Primary or Secondary Amine (R-NH₂) D Nucleophilic Attack & Amide Bond Formation B->D C->D Forms Reactive Intermediate E Aqueous Workup (Quench & Extraction) D->E Reaction Completion (TLC) F Silica Gel Chromatography E->F G Final Chiral Amide Product F->G

Caption: General workflow for chiral amide synthesis.

Experimental Protocol: Amide Coupling with EDC/HOBt

This protocol describes a robust and widely used method for coupling (2R)-2-(diethylamino)propanoic acid with a primary amine using 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) as the activator and 1-hydroxybenzotriazole (HOBt) as a racemization suppressant.

Rationale for Reagent Selection:
  • EDC (or EDC·HCl): A water-soluble carbodiimide that activates the carboxylic acid to form a highly reactive O-acylisourea intermediate. Its primary advantage is that the urea byproduct is also water-soluble, simplifying purification via aqueous workup.

  • HOBt: This additive is crucial. It reacts with the O-acylisourea intermediate to form an HOBt-ester. This new intermediate is still highly reactive towards amines but is significantly less prone to racemization at the alpha-carbon. It also helps to prevent other side reactions.[7][8]

  • DIPEA or Triethylamine (Et₃N): A non-nucleophilic organic base used to neutralize any acid salts (like EDC·HCl) and to scavenge the proton released during the reaction, driving the equilibrium towards product formation.

  • DCM (Dichloromethane): A common aprotic solvent that is effective at dissolving the reactants but does not participate in the reaction.

Materials:
  • (2R)-2-(diethylamino)propanoic acid

  • Target amine (e.g., benzylamine as a model)

  • EDC·HCl (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride)

  • HOBt (1-hydroxybenzotriazole)

  • DIPEA (N,N-Diisopropylethylamine)

  • Dichloromethane (DCM), anhydrous

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Round-bottom flask, magnetic stirrer, nitrogen/argon line, TLC plates, silica gel for chromatography.

Step-by-Step Procedure:
  • Reaction Setup:

    • To a clean, dry round-bottom flask under a nitrogen or argon atmosphere, add (2R)-2-(diethylamino)propanoic acid (1.0 eq).

    • Dissolve it in anhydrous DCM (approx. 0.1 M concentration).

    • Add the target amine (1.0-1.1 eq), HOBt (1.1 eq), and DIPEA (2.5 eq). Stir the solution at room temperature for 5 minutes.

  • Activation and Coupling:

    • Cool the reaction mixture to 0 °C using an ice bath.

    • Slowly add EDC·HCl (1.2 eq) portion-wise over 5-10 minutes. A slight exotherm may be observed.

    • Allow the reaction to slowly warm to room temperature and stir for 12-24 hours.

  • Monitoring the Reaction:

    • Monitor the reaction progress by Thin Layer Chromatography (TLC). Use a suitable eluent system (e.g., 5-10% Methanol in DCM or Ethyl Acetate/Hexane mixtures).

    • The reaction is complete upon the disappearance of the limiting starting material (usually the carboxylic acid).

  • Aqueous Workup:

    • Once the reaction is complete, dilute the mixture with additional DCM.

    • Transfer the solution to a separatory funnel and wash sequentially with:

      • Saturated aqueous NaHCO₃ solution (to remove unreacted HOBt and acid).

      • Water.

      • Brine (to aid in phase separation).

    • Separate the organic layer.

  • Drying and Concentration:

    • Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄.

    • Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.

  • Purification:

    • Purify the crude residue by flash column chromatography on silica gel using an appropriate solvent gradient (e.g., a gradient of methanol in DCM or ethyl acetate in hexanes) to isolate the pure chiral amide product.

Illustrative Application: A Conceptual Synthetic Pathway

To illustrate the utility of (2R)-2-(diethylamino)propanoic acid, we can conceptualize its use in a multi-step synthesis. While not a specific marketed drug, the following pathway is representative of strategies used in medicinal chemistry, drawing parallels to the synthesis of drugs like the antiepileptic Levetiracetam, which is built from the similar chiral precursor (S)-2-aminobutyramide.[9][10]

This hypothetical pathway targets a novel pyrrolidinone derivative, a common scaffold in CNS-active agents.

G A (2R)-2-(diethylamino)propanoic acid B Step 1: Amidation + NH₃, EDC, HOBt A->B C (2R)-2-(diethylamino)propanamide B->C D Step 2: Alkylation + 4-Chlorobutyryl chloride, Base C->D E Linear Intermediate D->E F Step 3: Intramolecular Cyclization (Sₙ2) + Strong Base (e.g., NaH) E->F G Final Product: (R)-1-(1-(diethylamino)-1-oxopropan-2-yl)pyrrolidin-2-one F->G

Caption: Conceptual synthesis of a chiral pyrrolidinone.

Logic of the Pathway:
  • Amidation: The starting acid is first converted to its primary amide. This is a crucial step to install the nitrogen nucleophile required for the subsequent cyclization.

  • Alkylation: The amide nitrogen is then acylated with 4-chlorobutyryl chloride. This adds the four-carbon chain that will form the pyrrolidinone ring. The chlorine atom serves as a leaving group for the final step.

  • Cyclization: In the presence of a strong, non-nucleophilic base, the amide nitrogen is deprotonated, creating an anion that attacks the carbon bearing the chlorine atom in an intramolecular Sₙ2 reaction. This forges the five-membered ring, yielding the final target molecule while preserving the original stereochemistry.

This example demonstrates how the initial stereocenter from (2R)-2-(diethylamino)propanoic acid is seamlessly incorporated and retained throughout a synthetic sequence to produce a complex, enantiomerically pure final product.

Conclusion

(2R)-2-(diethylamino)propanoic acid is a valuable and versatile chiral building block for modern drug discovery. Its utility lies in the direct, reliable introduction of a D-stereocenter, which is fundamental for creating molecules with precise three-dimensional architectures. The protocols and conceptual applications outlined here demonstrate its straightforward integration into common synthetic workflows, particularly for the construction of chiral amides and heterocyclic systems. By leveraging such high-purity chiral precursors, researchers can streamline the synthesis of novel drug candidates, enhance stereochemical control, and ultimately accelerate the path to new therapeutic agents.[11]

References

  • Chiral Molecular Building Blocks in Modern Drug Discovery. (2025, August 20). AiFChem.
  • Chiral Building Blocks in Advanced Chemical Synthesis and Drug Development. (2025, August 6). AiFChem.
  • High Purity Chiral Building Blocks in Modern Pharma. (2026, February 26). Leading Chemical Supplier.
  • An asymmetric synthesis of Levetiracetam.
  • Synthesis of Chiral Building Blocks for Use in Drug Discovery. PMC.
  • Chiral Building Blocks. Fluorochem.
  • The Production Process of Levetiracetam: A Technical Insight into Modern API Manufacturing. (2025, September 1). ChemAnalyst.
  • A synthesis of levetiracetam based on ( S)- N-phenylpantolactam as a chiral auxiliary.
  • Industrial process for prepar
  • (2R)-2-(diethylamino)propanoic acid | C7H15NO2. PubChem.
  • Total synthesis of levetiracetam. (2019, March 6). PubMed.
  • (R)-2-(Dimethylamino)propanoic acid | 157431-09-9. Sigma-Aldrich.
  • CID 141333145 | C10H22N2O4. PubChem.
  • (2R)-2-(diethylamino)propanoic acid | 1190373-59-1. Sigma-Aldrich.
  • (2R)-2-(diethylamino)
  • Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. PMC.
  • A Protocol for Amide Bond Formation with Electron Deficient Amines and Sterically Hindered Substrates. (2015, November 5).
  • Trimethylsilyl azide-promoted acid-amine coupling: A facile one-pot route to amides
  • Direct amide formation from unactivated carboxylic acids and amines. The Royal Society of Chemistry.
  • (2R)-2-Amino-3-(methylsulfinyl)
  • O-Imino-2-propanoate-Protecting Group for Effective Solid-Phase Synthesis and 2'- O-Deprotection of RNA Sequences. (2021, April 2). PubMed.
  • Dipeptide Syntheses via Activ
  • 2-aryl-propionic acids and pharmaceutical compositions containing them.
  • Synthesis and Evaluation of Cytotoxic Activity of 2-Aryl-2-(3-Indolyl)
  • Synthesis of 2,2-bis(azidomethyl)propionic acid, its carboxylic...
  • Aryl Propionic Acid Derivatives: A Recent Advancement in Pharmacological Activities. (2020, March 30). International Journal of Pharmacy & Pharmaceutical Research.

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Application

Application Notes and Protocols for the Incorporation of (2R)-2-(Diethylamino)propanoic Acid into Peptidomimetics

For Researchers, Scientists, and Drug Development Professionals Abstract The incorporation of non-natural amino acids into peptide scaffolds is a powerful strategy in medicinal chemistry to enhance therapeutic properties...

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Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

The incorporation of non-natural amino acids into peptide scaffolds is a powerful strategy in medicinal chemistry to enhance therapeutic properties such as metabolic stability, conformational rigidity, and receptor affinity.[1][2] (2R)-2-(diethylamino)propanoic acid, a D-alanine derivative with a sterically demanding N,N-diethyl group, presents unique opportunities and challenges in the synthesis of peptidomimetics. This document provides a comprehensive guide for the synthesis of this building block and its efficient incorporation into peptide sequences using solid-phase peptide synthesis (SPPS), along with detailed protocols for the characterization of the resulting peptidomimetics.

Introduction: The Significance of N,N-Dialkylated Amino Acids in Peptidomimetics

Peptidomimetics are designed to mimic natural peptides while overcoming their inherent limitations, such as poor stability against proteolysis and low bioavailability.[3] The introduction of N-alkylated amino acids is a well-established strategy to confer resistance to enzymatic degradation.[4] N,N-dialkylation, as in (2R)-2-(diethylamino)propanoic acid, further amplifies this effect and introduces significant conformational constraints. The tertiary amine at the alpha-carbon can influence the local backbone geometry, potentially inducing specific secondary structures like β-turns, which are crucial for biological activity.[5]

The D-configuration of (2R)-2-(diethylamino)propanoic acid adds another layer of proteolytic resistance and can be used to probe the stereochemical requirements of biological targets. However, the steric bulk of the two ethyl groups on the nitrogen atom poses a significant challenge during peptide synthesis, requiring optimized coupling conditions to achieve high incorporation efficiency.

Synthesis of (2R)-2-(diethylamino)propanoic Acid

The enantioselective synthesis of N,N-dialkylated α-amino acids can be approached through several methods, with reductive amination of a corresponding α-keto acid being a common and effective strategy. Below is a detailed protocol for the synthesis of (2R)-2-(diethylamino)propanoic acid starting from commercially available D-alanine.

Synthetic Scheme

Synthesis of (2R)-2-(diethylamino)propanoic acid D_Alanine D-Alanine Intermediate_1 D-2-Bromopropanoic acid D_Alanine->Intermediate_1 1. NaNO₂, HBr 2. H₂O Target (2R)-2-(diethylamino)propanoic acid Intermediate_1->Target Diethylamine (excess) H₂O, heat

Caption: Synthesis of (2R)-2-(diethylamino)propanoic acid from D-alanine.

Experimental Protocol: Synthesis of (2R)-2-(diethylamino)propanoic Acid

Materials:

  • D-Alanine

  • Sodium nitrite (NaNO₂)

  • Hydrobromic acid (HBr, 48%)

  • Diethylamine

  • Diethyl ether

  • Ethanol

  • Hydrochloric acid (HCl)

  • Sodium hydroxide (NaOH)

  • Standard laboratory glassware and purification equipment (rotary evaporator, chromatography columns)

Step 1: Synthesis of (R)-2-Bromopropanoic Acid

  • Dissolve D-alanine in aqueous HBr (48%).

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add a solution of sodium nitrite in water, maintaining the temperature below 5 °C.

  • After the addition is complete, allow the reaction to stir at room temperature for 4 hours.

  • Extract the product with diethyl ether.

  • Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.

  • Remove the solvent under reduced pressure to yield (R)-2-bromopropanoic acid.

Step 2: Synthesis of (2R)-2-(diethylamino)propanoic acid

  • To a solution of (R)-2-bromopropanoic acid in water, add an excess of diethylamine.

  • Heat the reaction mixture under reflux for 6-8 hours.

  • Cool the reaction to room temperature and remove the excess diethylamine under reduced pressure.

  • Adjust the pH of the aqueous solution to isoelectric point (around pH 6) using HCl or NaOH to precipitate the product.

  • Filter the precipitate, wash with cold water, and then with a small amount of cold ethanol.

  • Dry the product under vacuum to obtain (2R)-2-(diethylamino)propanoic acid.

Characterization Data
PropertyValue
Molecular Formula C₇H₁₅NO₂
Molecular Weight 145.20 g/mol
Appearance White to off-white solid
Purity (by NMR) >95%
Chiral Purity >98% ee (determined by chiral HPLC)

Incorporation into Peptidomimetics via Solid-Phase Peptide Synthesis (SPPS)

The incorporation of the sterically hindered (2R)-2-(diethylamino)propanoic acid requires robust coupling conditions to overcome the low reactivity of the secondary amine of the preceding residue and the steric hindrance of the incoming amino acid. The following protocol is based on the widely used Fmoc/tBu strategy.

SPPS Workflow Overview

SPPS Workflow Start Start with Fmoc-protected amino acid on resin Swell Resin Swelling in DMF Start->Swell Deprotection Fmoc Deprotection (20% Piperidine in DMF) Swell->Deprotection Wash1 Wash with DMF Deprotection->Wash1 Coupling Coupling of (2R)-2-(diethylamino)propanoic acid (HATU/DIPEA) Wash1->Coupling Wash2 Wash with DMF Coupling->Wash2 Repeat Repeat Cycle for next amino acid Wash2->Repeat Continue sequence Cleavage Cleavage from Resin and Side-Chain Deprotection (TFA cocktail) Wash2->Cleavage Final residue Purification Purification by RP-HPLC Cleavage->Purification End Characterization Purification->End

Caption: General workflow for SPPS incorporating (2R)-2-(diethylamino)propanoic acid.

Detailed SPPS Protocol

Materials:

  • Fmoc-Rink Amide resin (or other suitable resin)

  • (2R)-2-(diethylamino)propanoic acid

  • Standard Fmoc-protected amino acids

  • N,N-Dimethylformamide (DMF), peptide synthesis grade

  • Piperidine

  • 1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate (HATU)

  • N,N-Diisopropylethylamine (DIPEA)

  • Trifluoroacetic acid (TFA)

  • Triisopropylsilane (TIS)

  • 1,2-Ethanedithiol (EDT)

  • Dichloromethane (DCM)

  • Diethyl ether (cold)

Protocol:

  • Resin Swelling: Swell the resin in DMF for at least 30 minutes in a reaction vessel.[1]

  • Fmoc Deprotection: Treat the resin with a 20% solution of piperidine in DMF for 5-10 minutes. Repeat this step once.

  • Washing: Wash the resin thoroughly with DMF (5-7 times) to remove piperidine.

  • Coupling of (2R)-2-(diethylamino)propanoic acid:

    • Pre-activate a solution of (2R)-2-(diethylamino)propanoic acid (4 equivalents relative to resin loading), HATU (3.9 equivalents), and DIPEA (8 equivalents) in DMF for 1-2 minutes.

    • Add the activation mixture to the deprotected resin.

    • Allow the coupling reaction to proceed for 2-4 hours at room temperature. For difficult couplings, the reaction time can be extended, or the temperature can be slightly increased (e.g., to 40 °C).

    • Monitor the coupling completion using a qualitative test (e.g., Kaiser test on a small resin sample; note: this test will be negative for the secondary amine after coupling).

  • Washing: Wash the resin with DMF (5-7 times).

  • Chain Elongation: Repeat steps 2-5 for the subsequent amino acids in the peptide sequence. Standard coupling reagents like HBTU can be used for regular amino acids.

  • Final Deprotection and Cleavage:

    • After the final coupling and washing, wash the resin with DCM and dry it under vacuum.

    • Treat the resin with a cleavage cocktail (e.g., TFA/TIS/Water/EDT 92.5:2.5:2.5:2.5) for 2-4 hours at room temperature.

    • Filter the resin and collect the filtrate.

  • Peptide Precipitation and Purification:

    • Precipitate the crude peptide by adding the TFA filtrate to cold diethyl ether.

    • Centrifuge to pellet the peptide, wash with cold diethyl ether, and dry under vacuum.

    • Purify the peptide by reverse-phase high-performance liquid chromatography (RP-HPLC).

Quantitative Data: Coupling Efficiency

The coupling efficiency of sterically hindered amino acids is a critical parameter. Below is a comparison of coupling reagents for the incorporation of N,N-dialkylated amino acids.

Coupling ReagentEquivalents (AA:Reagent:Base)Time (h)Typical Yield (%)
HBTU/DIPEA4:3.9:8470-85
HATU/DIPEA 4:3.9:8 2-4 >90
DIC/Oxyma4:4:4660-75

Note: HATU is generally the recommended coupling reagent for sterically demanding N,N-dialkylated amino acids due to its high reactivity and lower propensity for racemization.

Characterization of Peptidomimetics Containing (2R)-2-(diethylamino)propanoic Acid

Thorough characterization is essential to confirm the identity, purity, and structural integrity of the synthesized peptidomimetic.

Mass Spectrometry
  • Technique: Electrospray Ionization (ESI) or Matrix-Assisted Laser Desorption/Ionization (MALDI) Mass Spectrometry.

  • Purpose: To confirm the molecular weight of the purified peptide. The observed mass should match the calculated mass of the peptide containing the (2R)-2-(diethylamino)propanoic acid residue.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Techniques: 1D ¹H NMR and 2D NMR (COSY, TOCSY, NOESY).

  • Purpose:

    • ¹H NMR: To confirm the presence of the diethylamino group through characteristic signals of the ethyl protons (a quartet and a triplet).

    • 2D NMR: To perform sequential assignment of all amino acid residues and to obtain conformational information. NOESY spectra can reveal through-space interactions, which are crucial for determining the three-dimensional structure of the peptidomimetic in solution. The N,N-diethyl group will likely influence the local conformation, which can be observed through specific NOE patterns.

High-Performance Liquid Chromatography (HPLC)
  • Technique: Analytical Reverse-Phase HPLC.

  • Purpose: To assess the purity of the final peptide product. A single sharp peak indicates a high degree of purity.

Conclusion and Future Perspectives

The incorporation of (2R)-2-(diethylamino)propanoic acid into peptidomimetics offers a valuable tool for modulating their pharmacological properties. While the synthesis of this building block and its incorporation into peptide chains present challenges due to steric hindrance, the use of optimized protocols, particularly with powerful coupling reagents like HATU, enables the efficient synthesis of these modified peptides. The detailed characterization of the resulting peptidomimetics is crucial for understanding the structural and functional consequences of this modification. Future studies could explore the impact of N,N-diethyl-D-alanine on the cell permeability and oral bioavailability of peptidomimetics, further expanding their therapeutic potential.

References

  • BenchChem. (2025).
  • Li, Y., et al. (2022). Incorporation of Non-Canonical Amino Acids into Antimicrobial Peptides: Advances, Challenges, and Perspectives. Frontiers in Microbiology, 13, 869285.
  • Merck Millipore. (n.d.). Unnatural Amino Acids for Peptide Synthesis. Sigma-Aldrich.
  • Baran, P. S., & Dinsmore, C. J. (2026). Expedient Synthesis of N-Protected/C-Activated Unnatural Amino Acids for Direct Peptide Synthesis. Journal of the American Chemical Society.
  • Craik, D. J. (2004). The synthesis of peptides and proteins containing non-natural amino acids. Chemical Society Reviews, 33(7), 402-411.
  • Subirós-Funosas, R., et al. (2018). Solid-Phase Synthesis of Oligopeptides Containing Sterically Hindered Amino Acids on Nonswellable Resin Using 3-Nitro-1,2,4-triazol-1-yl-tris(pyrrolidin-1-yl)phosphonium Hexafluorophosphate (PyNTP) as the Condensing Reagent.
  • Li, J. R., et al. (2013). An Index for Characterization of Natural and Non-Natural Amino Acids for Peptidomimetics. PLoS ONE, 8(8), e71358.
  • Lenci, E., & Trabocchi, A. (2023).
  • Amblard, M., et al. (2014). Methods and protocols of modern solid phase peptide synthesis. Molecular Biotechnology, 56(6), 515-546.
  • Nowick, J. S. (2020). Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2). University of California, Irvine.
  • AAPPTec. (n.d.). Practical Synthesis Guide to Solid Phase Peptide Chemistry. AAPPTec.
  • Patrignani, P., et al. (2010). 2-aryl-propionic acids and derivatives and pharmaceutical compositions containing them. WO2010031835A2.
  • Silverman, R. B., & Holladay, M. W. (2000). Synthesis and Evaluation of Peptidomimetics as Selective Inhibitors and Active Site Probes of Nitric Oxide Synthases. Journal of Medicinal Chemistry, 43(15), 2841-2852.
  • Hruby, V. J., & Balse, P. M. (2000). Peptidomimetics, a synthetic tool of drug discovery. Current Medicinal Chemistry, 7(9), 945-970.
  • Lubell, W. D. (2014). N-Aminoimidazolidin-2-one Peptidomimetics. Organic Letters, 16(8), 2268-2271.
  • PubChem. (n.d.). (2R)-2-(diethylamino)propanoic acid. National Center for Biotechnology Information. Retrieved from [Link]

  • Technical Disclosure Commons. (2026). A process for the preparation of (2RS)-2-(4-chlorobenzoylamino)-3-(2-oxo-1,2- dihydroquinolin-4-yl) propanoic acid.
  • MedchemExpress. (n.d.). Bioactive Peptides. MedchemExpress.
  • Tedesco, F., et al. (2022). Peptidomimetic Small-Molecule Inhibitors of 3CLPro Activity and Spike–ACE2 Interaction: Toward Dual-Action Molecules against Coronavirus Infections. Molecules, 27(19), 6543.
  • NextSDS. (n.d.). (2R)-2-(diethylamino)
  • MDPI. (2024).

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Method

Application Notes and Protocols for the In Vitro Characterization of (2R)-2-(diethylamino)propanoic acid

Authored by: Your Senior Application Scientist Abstract This comprehensive guide provides detailed application notes and protocols for the initial in vitro characterization of (2R)-2-(diethylamino)propanoic acid (also kn...

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Author: BenchChem Technical Support Team. Date: April 2026

Authored by: Your Senior Application Scientist

Abstract

This comprehensive guide provides detailed application notes and protocols for the initial in vitro characterization of (2R)-2-(diethylamino)propanoic acid (also known as N,N-Diethyl-D-alanine), a chiral amino acid derivative. Recognizing the scarcity of publicly available biological data for this compound, this document serves as a foundational resource for researchers, scientists, and drug development professionals. The protocols herein are designed as a self-validating system to generate preliminary data on the compound's cytotoxic and potential antimicrobial properties. This guide emphasizes the rationale behind experimental choices, ensuring scientific integrity and providing a solid starting point for further investigation into the bioactivity of this and similar novel chemical entities.

Introduction: The Significance of Characterizing Novel Chiral Amino Acid Derivatives

Chiral amino acids and their derivatives are fundamental building blocks in modern drug discovery, with their specific three-dimensional structures being critical for biological activity.[1] The stereochemistry of a molecule can significantly influence its interaction with biological targets, such as enzymes and receptors.[2][3] (2R)-2-(diethylamino)propanoic acid is a chiral derivative of the amino acid D-alanine. While its basic chemical properties are known, its biological effects have not been extensively documented.

Initial in vitro screening is a crucial first step in the characterization of any novel compound. Cytotoxicity assays are fundamental for determining the concentration range at which a compound may exert biological effects without causing overt cell death, thereby establishing a therapeutic window.[4][5] Furthermore, given that many modified amino acids exhibit antimicrobial properties, assessing this potential is a logical step in the primary screening cascade.[6][7]

These application notes provide robust, validated protocols for two essential primary screening assays: a cell viability (cytotoxicity) assay using the MTT method, and a broth microdilution assay to determine the minimum inhibitory concentration (MIC) against common bacterial strains.

Compound Information and Handling

Before initiating any in vitro studies, it is imperative to understand the basic properties and safety information for (2R)-2-(diethylamino)propanoic acid.

PropertyValueSource
Synonyms N,N-Diethyl-D-alaninePubChem
CAS Number 1190373-59-1Sigma-Aldrich
Molecular Formula C7H15NO2PubChem
Molecular Weight 145.2 g/mol PubChem
Physical Form PowderSigma-Aldrich
Safety Causes skin, eye, and respiratory irritation.[4][8]Sigma-Aldrich, PubChem

Stock Solution Preparation:

For in vitro assays, it is recommended to prepare a high-concentration stock solution of (2R)-2-(diethylamino)propanoic acid in a suitable solvent. Given its chemical structure, sterile, nuclease-free water or dimethyl sulfoxide (DMSO) are appropriate starting points. The choice of solvent should be validated for its compatibility with the specific cell lines and bacterial strains used in the assays. Always include a vehicle control (solvent alone) in all experiments to account for any solvent-induced effects.

Protocol 1: Determination of Cytotoxicity using the MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method for assessing cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[2] Metabolically active cells reduce the yellow MTT to purple formazan crystals, and the amount of formazan produced is proportional to the number of viable cells.[1]

Rationale for Experimental Choices
  • Cell Line Selection: A common, well-characterized, and robust cell line such as HEK293 (human embryonic kidney) or NIH/3T3 (mouse embryonic fibroblast) is recommended for initial cytotoxicity screening of a novel compound. These are adherent cell lines that are relatively easy to culture.

  • Concentration Range: A broad concentration range (e.g., from 0.1 µM to 1000 µM) is advised for the initial screen to capture a wide spectrum of potential cytotoxic effects. A logarithmic serial dilution is efficient for this purpose.

  • Incubation Time: A 24 to 48-hour incubation period is standard for assessing the acute cytotoxicity of a small molecule.

Experimental Workflow

MTT_Workflow cluster_prep Preparation cluster_treatment Treatment cluster_assay Assay cluster_analysis Data Analysis start Start seed_cells Seed cells in a 96-well plate start->seed_cells incubate_adhere Incubate overnight to allow adherence seed_cells->incubate_adhere prep_compound Prepare serial dilutions of (2R)-2-(diethylamino)propanoic acid incubate_adhere->prep_compound add_compound Add compound dilutions to wells prep_compound->add_compound add_controls Add vehicle and positive controls add_compound->add_controls incubate_treatment Incubate for 24-48 hours add_controls->incubate_treatment add_mtt Add MTT solution to each well incubate_treatment->add_mtt incubate_mtt Incubate for 2-4 hours add_mtt->incubate_mtt solubilize Add solubilizing agent (e.g., DMSO) incubate_mtt->solubilize read_absorbance Measure absorbance at 570 nm solubilize->read_absorbance calculate_viability Calculate % cell viability read_absorbance->calculate_viability plot_data Plot dose-response curve and determine IC50 calculate_viability->plot_data end_node End plot_data->end_node

Caption: Workflow for MTT Cytotoxicity Assay.

Step-by-Step Protocol
  • Cell Seeding:

    • Culture the chosen cell line to approximately 80% confluency.

    • Trypsinize and resuspend the cells in fresh culture medium.

    • Seed the cells in a 96-well flat-bottom plate at a density of 5,000-10,000 cells per well in 100 µL of medium.

    • Incubate the plate at 37°C in a 5% CO2 humidified incubator for 18-24 hours to allow for cell adherence.

  • Compound Preparation and Treatment:

    • Prepare a 2X working stock of the highest concentration of (2R)-2-(diethylamino)propanoic acid to be tested in the appropriate cell culture medium.

    • Perform serial dilutions (e.g., 1:10) in culture medium to obtain a range of 2X concentrations.

    • Carefully remove the medium from the wells of the 96-well plate.

    • Add 100 µL of each compound dilution to the respective wells in triplicate.

    • Include triplicate wells for vehicle control (medium with the same concentration of solvent as the compound dilutions) and a positive control for cytotoxicity (e.g., a known cytotoxic agent like doxorubicin).

    • Incubate the plate for 24 or 48 hours at 37°C in a 5% CO2 incubator.

  • MTT Assay:

    • Prepare a 5 mg/mL solution of MTT in sterile phosphate-buffered saline (PBS).

    • Add 10 µL of the MTT solution to each well.

    • Incubate the plate for 2-4 hours at 37°C in a 5% CO2 incubator, protected from light.

    • After the incubation, carefully remove the medium from each well.

    • Add 100 µL of DMSO or another suitable solubilizing agent to each well to dissolve the formazan crystals.

    • Gently shake the plate for 5-10 minutes to ensure complete dissolution.

  • Data Acquisition and Analysis:

    • Measure the absorbance of each well at 570 nm using a microplate reader.

    • Calculate the percentage of cell viability for each concentration relative to the vehicle control using the following formula:

      • % Viability = (Absorbance of treated cells / Absorbance of vehicle control cells) x 100

    • Plot the % viability against the log of the compound concentration to generate a dose-response curve.

    • From the dose-response curve, calculate the IC50 value (the concentration of the compound that inhibits 50% of cell viability).

Protocol 2: Determination of Antimicrobial Activity via Broth Microdilution

The broth microdilution method is a standard and widely used technique to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent. The MIC is the lowest concentration of a substance that prevents visible growth of a bacterium.[8]

Rationale for Experimental Choices
  • Bacterial Strains: It is recommended to test against at least one Gram-positive bacterium (e.g., Staphylococcus aureus) and one Gram-negative bacterium (e.g., Escherichia coli) to assess the spectrum of activity.

  • Growth Medium: Mueller-Hinton Broth (MHB) is the standard medium for routine antimicrobial susceptibility testing.

  • Inoculum Density: A standardized bacterial inoculum of approximately 5 x 10^5 colony-forming units (CFU)/mL is crucial for the reproducibility of the assay.

Experimental Workflow

MIC_Workflow cluster_prep Preparation cluster_inoculation Inoculation & Incubation cluster_analysis Data Analysis start Start prep_compound Prepare serial dilutions of (2R)-2-(diethylamino)propanoic acid in a 96-well plate start->prep_compound prep_bacteria Prepare a standardized bacterial inoculum start->prep_bacteria inoculate Inoculate wells with the bacterial suspension prep_compound->inoculate prep_bacteria->inoculate add_controls Add growth and sterility controls inoculate->add_controls incubate Incubate at 37°C for 18-24 hours add_controls->incubate read_plate Visually inspect for turbidity or measure absorbance at 600 nm incubate->read_plate determine_mic Determine the MIC read_plate->determine_mic end_node End determine_mic->end_node

Caption: Workflow for Broth Microdilution MIC Assay.

Step-by-Step Protocol
  • Compound Preparation:

    • In a 96-well plate, add 50 µL of sterile Mueller-Hinton Broth (MHB) to wells 2 through 12 of each row to be used.

    • Add 100 µL of a 2X starting concentration of (2R)-2-(diethylamino)propanoic acid in MHB to well 1.

    • Perform a 2-fold serial dilution by transferring 50 µL from well 1 to well 2, mixing, and then transferring 50 µL from well 2 to well 3, and so on, down to well 10. Discard 50 µL from well 10.

    • Well 11 will serve as the growth control (no compound), and well 12 as the sterility control (no bacteria).

  • Bacterial Inoculum Preparation:

    • From a fresh agar plate, pick a few colonies of the test bacterium and suspend them in sterile saline.

    • Adjust the turbidity of the suspension to match a 0.5 McFarland standard (approximately 1.5 x 10^8 CFU/mL).

    • Dilute this suspension 1:150 in MHB to achieve a final inoculum density of approximately 1 x 10^6 CFU/mL.

  • Inoculation and Incubation:

    • Add 50 µL of the standardized bacterial inoculum to wells 1 through 11. This will bring the final volume in these wells to 100 µL and the final bacterial concentration to approximately 5 x 10^5 CFU/mL.

    • Add 50 µL of sterile MHB to well 12 (sterility control).

    • Seal the plate and incubate at 37°C for 18-24 hours.

  • MIC Determination:

    • After incubation, visually inspect the plate for bacterial growth (turbidity).

    • The MIC is the lowest concentration of the compound at which there is no visible growth.

    • The growth control (well 11) should be turbid, and the sterility control (well 12) should be clear.

    • Optionally, the optical density at 600 nm (OD600) can be read using a microplate reader to quantify bacterial growth.

Data Interpretation and Next Steps

The results from these initial assays will provide a foundational understanding of the biological activity of (2R)-2-(diethylamino)propanoic acid.

  • Cytotoxicity Data: The IC50 value will guide the selection of non-toxic concentrations for subsequent, more specific in vitro assays. If the compound is highly cytotoxic, further investigation into its pro-apoptotic or necrotic mechanisms may be warranted.

  • Antimicrobial Data: If the compound exhibits a low MIC value against either Gram-positive or Gram-negative bacteria, further studies could include determining the minimum bactericidal concentration (MBC), time-kill kinetics, and mechanism of action studies.

These preliminary data are essential for making informed decisions about the future research direction for (2R)-2-(diethylamino)propanoic acid and for prioritizing it among other potential lead compounds in a drug discovery pipeline.

References

  • The Crucial Role of Chiral Amino Acids in Modern Drug Discovery. (2026, March 27). BenchChem.
  • (2R)-2-(diethylamino)
  • Cytotoxicity Assay Protocol & Troubleshooting.
  • (2R)-2-(diethylamino)propanoic acid | C7H15NO2 | CID 15115621. PubChem.
  • In Vitro and In Vivo Activities of Antimicrobial Peptides Developed Using an Amino Acid-Based Activity Prediction Method. ASM Journals.
  • Chiral drugs. LabMed Discovery.
  • Principle and applications of the cytotoxicity assay.
  • The significance of chirality in contemporary drug discovery-a mini review. PMC.
  • (2R)-2-(diethylamino)propanoic acid | 1190373-59-1. Sigma-Aldrich.
  • Technical Support Center: Addressing Cytotoxicity of Small Molecules in Non-Cancerous Cell Lines. BenchChem.
  • diaminoalkylated derivatives of basic amino acids for application in solid-phase peptide synthesis. PubMed.

Sources

Application

Application Note: Stable Isotope Labeling of (2R)-2-(Diethylamino)propanoic Acid for Advanced NMR Spectroscopy

Executive Summary & Scientific Context Stable isotope-labeled amino acids enriched with 13 C, 15 N, and 2 H are indispensable molecular probes in modern Nuclear Magnetic Resonance (NMR) spectroscopy[1]. They enable the e...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Scientific Context

Stable isotope-labeled amino acids enriched with 13 C, 15 N, and 2 H are indispensable molecular probes in modern Nuclear Magnetic Resonance (NMR) spectroscopy[1]. They enable the elucidation of complex protein dynamics, protein-ligand interactions, and metabolic fluxes that would otherwise be obscured by the spectral overlap inherent to large biomolecules[].

(2R)-2-(diethylamino)propanoic acid—commonly known as N,N-diethyl-D-alanine[3]—is a highly specialized chiral building block. When strategically labeled, its pendant diethyl groups act as highly sensitive NMR probes (e.g., for methyl TROSY applications), providing sharp, distinct signals even in high-molecular-weight perdeuterated protein complexes[4]. This application note details a self-validating, chemoselective methodology for synthesizing isotopically labeled N,N-diethyl-D-alanine via reductive amination.

Mechanistic Rationale & Experimental Design

The core challenge in modifying unprotected α -amino acids is preventing the racemization of the delicate (2R) stereocenter while ensuring complete conversion to the tertiary amine[5].

Why Reductive Amination? Direct N-alkylation using alkyl halides often leads to over-alkylation (quaternary ammonium salt formation) and requires harsh basic conditions that risk racemization. Conversely, reductive amination using acetaldehyde and a hydride donor is highly chemoselective[6]. The reaction proceeds sequentially: the primary amine of D-alanine condenses with acetaldehyde to form an iminium ion, which is reduced to N-ethyl-D-alanine, followed by a second condensation and reduction to yield the final N,N-diethyl product[7].

Causality of Reagent Selection:

  • Sodium Cyanoborohydride (NaBH 3​ CN): Selected over sodium borohydride (NaBH 4​ ) due to its unique stability and selectivity in mildly acidic conditions (pH 4.0–6.0). At this pH, NaBH 3​ CN selectively reduces the transient iminium ion without reducing the unreacted acetaldehyde[7].

  • Isotopic Modularity: By decoupling the backbone from the pendant groups, researchers can mix and match isotopes. For example, reacting[U- 13 C, 15 N]-D-alanine[8] with unlabeled acetaldehyde yields a labeled backbone, whereas reacting unlabeled D-alanine with [ 13 C 2​ ]-acetaldehyde isolates the NMR active nuclei strictly to the ethyl branches.

Workflow Visualization

G A D-Alanine (Unlabeled or 13C/15N Labeled) D Iminium Intermediate (Transient Species) A->D B Acetaldehyde (Unlabeled, 13C2, or D4) B->D Nucleophilic Addition C NaBH3CN (pH 5.0, MeOH/H2O) E N-ethyl-D-alanine (Mono-alkylated Intermediate) C->E D->E Selective Reduction F N,N-diethyl-D-alanine (Target Labeled Compound) E->F + Acetaldehyde & NaBH3CN (Second Alkylation) G Biomolecular NMR (Structural & Dynamic Analysis) F->G Isotope Tracing

Workflow for the chemoselective isotopic labeling of N,N-diethyl-D-alanine via reductive amination.

Experimental Protocol: Synthesis of Labeled N,N-Diethyl-D-alanine

This protocol is designed as a self-validating system, incorporating in-process controls (IPCs) to ensure reaction completion and safety.

Materials Required:

  • D-Alanine (Isotope labeled as required)

  • Acetaldehyde (Isotope labeled as required, 3.0 equivalents)

  • Sodium cyanoborohydride (NaBH 3​ CN, 3.5 equivalents)

  • Methanol / LC-MS grade Water (1:1 v/v)

  • Glacial acetic acid and 1 M HCl

Step-by-Step Methodology:

  • Substrate Dissolution & pH Tuning: Dissolve 1.0 mmol of D-alanine in 10 mL of the MeOH/H 2​ O solvent mixture. Carefully add glacial acetic acid dropwise while monitoring with a pH meter until the solution stabilizes at exactly pH 5.0.

    • Causality Check: A pH > 6.0 severely retards iminium formation, while a pH < 4.0 causes rapid, dangerous decomposition of NaBH 3​ CN into toxic hydrogen cyanide (HCN) gas[6].

  • Thermal Control & Aldehyde Addition: Submerge the reaction flask in an ice-water bath (0 °C). Slowly inject 3.0 mmol of acetaldehyde into the mixture.

    • Causality Check: Acetaldehyde is highly volatile (b.p. 20.2 °C). The ice bath prevents reagent loss and suppresses unwanted aldol condensation side-reactions.

  • Controlled Reduction: Add 3.5 mmol of NaBH 3​ CN in small, divided portions over 20 minutes to prevent thermal spiking.

  • Reaction Progression: Remove the ice bath and allow the mixture to stir at ambient room temperature (20–25 °C) for 16 hours.

  • Self-Validating IPC (Ninhydrin Spot Test): Spot the reaction mixture onto a silica TLC plate and stain with Ninhydrin.

    • Validation: Unreacted D-alanine (primary amine) yields a purple spot. The N-ethyl-D-alanine intermediate (secondary amine) yields a yellow spot. The target N,N-diethyl-D-alanine (tertiary amine) will not stain. The reaction is deemed complete when no purple or yellow spots are visible.

  • Quenching & Cation-Exchange Purification: Move the flask to a fume hood. Slowly add 1 M HCl until the pH reaches 2.0 to destroy excess NaBH 3​ CN. Load the acidified mixture onto a Dowex 50WX8 strong cation-exchange resin column. Wash extensively with deionized water to elute inorganic boron/sodium salts and unreacted aldehyde.

  • Elution & Lyophilization: Elute the target amino acid using 2 M aqueous ammonia. Freeze-dry the ammonia eluate to yield the pure, isotopically labeled (2R)-2-(diethylamino)propanoic acid as a white solid.

Quantitative Data: NMR Validation Parameters

To verify the structural integrity and isotopic incorporation of the synthesized compound, high-resolution NMR is required. The table below summarizes the expected 13 C chemical shifts for a fully labeled [U- 13 C, 15 N]-N,N-diethyl-D-alanine construct in D 2​ O.

NucleusMolecular PositionExpected Chemical Shift (ppm)Signal Multiplicity (if U- 13 C labeled)
13 CCarboxyl (C1)175.0 – 177.0Doublet (coupled to α -C)
13 CAlpha (C2)60.0 – 64.0Multiplet
13 CBeta (C3 / Ala Methyl)12.0 – 15.0Doublet (coupled to α -C)
13 CN-Ethyl CH 2​ 45.0 – 48.0Doublet (coupled to Ethyl CH 3​ )
13 CN-Ethyl CH 3​ 10.0 – 12.0Doublet (coupled to Ethyl CH 2​ )
15 NTertiary Amine~ 40.0 (rel. to liq. NH 3​ )Multiplet (coupled to adjacent 13 C)

Note: If utilizing unlabeled D-alanine and [ 13 C 2​ ]-acetaldehyde, only the N-Ethyl CH 2​ and CH 3​ signals will be significantly enhanced, appearing as strongly coupled doublets without splitting from the α -carbon.

References

  • Labeled amino acids and precursors for advanced protein research Source: NMR-Bio URL:[Link][4]

  • (2R)-2-(diethylamino)propanoic acid | CID 15115621 Source: PubChem (National Institutes of Health) URL:[Link][3]

  • Transition-Metal-Catalyzed Reductive Amination Employing Hydrogen Source: Chemical Reviews (ACS Publications) URL:[Link][6]

  • Reductive Amination Revisited: Reduction of Aldimines with Trichlorosilane Source: The Journal of Organic Chemistry (ACS Publications) URL:[Link][7]

  • Direct N-alkylation of unprotected amino acids with alcohols Source: Science Advances (via PMC / NIH) URL:[Link][5]

Sources

Technical Notes & Optimization

Troubleshooting

troubleshooting poor solubility of (2R)-2-(diethylamino)propanoic acid in polar solvents

Troubleshooting Poor Solubility in Polar Solvents This guide provides in-depth troubleshooting strategies for researchers, scientists, and drug development professionals experiencing poor solubility of (2R)-2-(diethylami...

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Author: BenchChem Technical Support Team. Date: April 2026

Troubleshooting Poor Solubility in Polar Solvents

This guide provides in-depth troubleshooting strategies for researchers, scientists, and drug development professionals experiencing poor solubility of (2R)-2-(diethylamino)propanoic acid in polar solvents. Understanding the zwitterionic nature of this compound is fundamental to overcoming solubility challenges.

Frequently Asked Questions (FAQs)

Q1: Why is my (2R)-2-(diethylamino)propanoic acid not dissolving in water or buffer?

The primary reason for poor aqueous solubility is likely related to the solution's pH. (2R)-2-(diethylamino)propanoic acid is an amino acid derivative containing both an acidic carboxylic acid group and a basic diethylamino group. In solution, it can exist in three states: a positively charged cation, a negatively charged anion, or a neutral zwitterion.

  • Zwitterionic State: At a specific pH, known as the isoelectric point (pI), the molecule carries both a positive and a negative charge, resulting in a net charge of zero. In this state, the strong intermolecular electrostatic attractions between zwitterions can lead to the formation of a crystal lattice structure, significantly reducing its solubility in water.

  • Charged States: By adjusting the pH away from the pI, the molecule becomes predominantly charged (either as a cation or an anion). These charged species exhibit stronger interactions with polar water molecules, leading to a substantial increase in solubility.

The solubility of amino acids is typically at its minimum at their isoelectric point. Therefore, the first and most critical step in troubleshooting is to adjust the pH of your solvent.

Q2: How do I determine the correct pH to dissolve my compound?

To dissolve (2R)-2-(diethylamino)propanoic acid, you must shift the pH of your solution significantly away from its isoelectric point (pI). You can achieve this by either acidifying or basifying the solvent.

  • Acidic Conditions (pH < pI): Adding a dilute acid (e.g., 0.1 M HCl) will protonate the carboxylate group (-COO⁻ to -COOH). The diethylamino group remains protonated (-NH(CH₂CH₃)₂⁺), resulting in a net positive charge on the molecule. This cationic form is generally highly soluble in aqueous media.

  • Basic Conditions (pH > pI): Adding a dilute base (e.g., 0.1 M NaOH) will deprotonate the diethylamino group (-NH(CH₂CH₃)₂⁺ to -N(CH₂CH₃)₂). The carboxylate group remains deprotonated (-COO⁻), resulting in a net negative charge. This anionic form is also typically very soluble.

The following workflow provides a logical approach to solving solubility issues.

G cluster_0 Troubleshooting Workflow A Start: Compound does not dissolve in neutral polar solvent (e.g., water) B Prepare two small test aliquots of the suspension A->B C1 Test 1: Acidification Add 0.1 M HCl dropwise B->C1 C2 Test 2: Basification Add 0.1 M NaOH dropwise B->C2 D Did the compound dissolve in either condition? C1->D C2->D E Success: The issue is pH-dependent. Prepare bulk solution at the effective pH. Note: Adjust final pH if required by experiment. D->E  Yes F No Dissolution: Proceed to advanced troubleshooting (Co-solvents, Heat) D->F  No

Caption: pH adjustment workflow for solubilizing zwitterionic compounds.

Q3: I adjusted the pH, but solubility is still poor. What are my next steps?

If pH adjustment alone is insufficient, or if your experimental conditions have strict pH constraints, several other techniques can be employed.

  • Use of Co-solvents: For compounds with significant non-polar character (like the two ethyl groups), adding a water-miscible organic solvent can disrupt the crystal lattice and improve solubility.

  • Heating: Gently warming the solution can provide the energy needed to overcome the intermolecular forces holding the crystal lattice together. However, this should be done with caution to avoid compound degradation. Always test thermal stability on a small scale first.

  • Sonication: Using an ultrasonic bath can help break apart solid aggregates, increasing the surface area available for solvation and accelerating the dissolution process.

Q4: Which co-solvents are recommended, and at what concentration?

The choice of co-solvent depends on the requirements of your downstream application. Common choices for increasing the solubility of polar-organic compounds include:

Co-SolventStarting Concentration (v/v)Notes
Dimethyl Sulfoxide (DMSO)5-10%A powerful, aprotic solvent. Can be difficult to remove. Check compatibility with your assay.
Ethanol (EtOH)10-20%A protic solvent, generally well-tolerated in biological systems.
Propylene Glycol (PG)10-30%Often used in pharmaceutical formulations.
Polyethylene Glycol 400 (PEG 400)10-30%A polymer commonly used to increase solubility.

Important: When using a co-solvent, it is often best to first dissolve the compound in the pure co-solvent (e.g., 100% DMSO) and then slowly add the aqueous buffer to this solution with vigorous stirring to avoid precipitation.

Experimental Protocols

Protocol 1: Systematic pH-Based Solubility Testing

This protocol provides a systematic way to determine the optimal pH for solubilization.

  • Preparation: Prepare stock solutions of 0.1 M HCl and 0.1 M NaOH.

  • Dispensing: In separate microcentrifuge tubes, dispense a small, pre-weighed amount of (2R)-2-(diethylamino)propanoic acid (e.g., 1-2 mg).

  • Initial Suspension: Add a small volume of your target polar solvent (e.g., 100 µL of deionized water) to each tube to create a suspension.

  • Acid Titration: To one tube, add the 0.1 M HCl solution dropwise (1-2 µL at a time). Vortex or mix thoroughly after each addition. Observe for dissolution.

  • Base Titration: To a second tube, add the 0.1 M NaOH solution dropwise. Vortex or mix thoroughly after each addition. Observe for dissolution.

  • Determination: The condition (acidic or basic) that results in a clear solution is the preferred pH range for dissolution. This information can then be used to prepare a larger batch of your solution.

Protocol 2: Co-Solvent / Aqueous Buffer Titration

This method is used when pH adjustment is not feasible or is insufficient.

  • Initial Dissolution: Weigh your compound and place it in a suitable container (e.g., a glass vial). Add the minimum amount of your chosen organic co-solvent (e.g., DMSO) required to fully dissolve the compound.

  • Titration: While vigorously stirring the solution, slowly add your aqueous buffer drop by drop.

  • Observation: Monitor the solution for any signs of precipitation (cloudiness). If the solution remains clear after adding the full volume of buffer, the compound is soluble in that final co-solvent/buffer ratio.

  • Optimization: If precipitation occurs, repeat the process with a higher initial concentration of the co-solvent.

The logical flow for selecting a solubilization strategy is outlined below.

G cluster_1 Solubilization Strategy Selection A Is the final pH of the solution critical for the experiment? B No A->B C Yes A->C D Attempt pH adjustment first (Protocol 1). This is the most common and effective method. B->D G Use Co-solvents (Protocol 2). Combine with gentle heating or sonication if necessary. C->G E Is the compound soluble? D->E F Problem Solved E->F  Yes E->G  No H Does the co-solvent interfere with the downstream application? G->H I Problem Solved H->I  No J Re-evaluate experiment. Consider alternative solvents or compound analogs. H->J  Yes

Caption: Decision tree for choosing the appropriate solubilization method.

References

  • Amino Acid Solubility. Chemical LibreTexts. [Link]

  • The Importance of Sonication for Sample Preparation. SP Scientific. [Link]

  • Isoelectric Point and Zwitterions. Chemical LibreTexts. [Link]

  • Strategies to Address Poor Compound Solubility in Assay Development. BMG Labtech. [Link]

Optimization

resolving chiral HPLC baseline drift when analyzing (2R)-2-(diethylamino)propanoic acid

Resolving Baseline Drift in the Analysis of (2R)-2-(diethylamino)propanoic Acid Executive Summary Analyzing (2R)-2-(diethylamino)propanoic acid presents a unique chromatographic challenge. As an aliphatic amino acid deri...

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Author: BenchChem Technical Support Team. Date: April 2026

Resolving Baseline Drift in the Analysis of (2R)-2-(diethylamino)propanoic Acid

Executive Summary

Analyzing (2R)-2-(diethylamino)propanoic acid presents a unique chromatographic challenge. As an aliphatic amino acid derivative with a tertiary amine, it lacks an aromatic chromophore. Consequently, UV detection must rely on the carboxylate group, which absorbs weakly at low wavelengths (200–215 nm). At these wavelengths, the optical properties of the mobile phase—including chiral additives, dissolved oxygen, and organic modifiers—dominate the detector signal. This guide decodes the mechanistic causes of baseline drift in low-wavelength chiral HPLC and provides self-validating protocols to stabilize your assays.

Diagnostic Workflow

BaselineTroubleshooting A Baseline Drift Detected at <215 nm B Isocratic or Gradient? A->B C Gradient Elution B->C D Isocratic Elution B->D E Check Absorbance Mismatch (Solvent A vs B) C->E G Check Fluctuation Pattern D->G F Balance UV Additives (e.g., 0.1% TFA in A, 0.085% TFA in B) E->F Mismatch Confirmed H Cyclic / Periodic G->H I Continuous Drift G->I J Troubleshoot Pump/Mixer (Check Valves, Degasser) H->J Pressure Ripples K Check Temp Stability & Additive Evaporation I->K Steady Change L Use Column Oven & Cap Solvent Reservoirs K->L

Decision tree for diagnosing baseline drift in low-wavelength chiral HPLC.

Frequently Asked Questions (Troubleshooting Guide)

Q: Why is the baseline so unstable when analyzing (2R)-2-(diethylamino)propanoic acid compared to other chiral molecules? A: The instability is fundamentally an optical detection problem. Because this molecule lacks an aromatic ring, you are forced to monitor the carboxylate group's absorbance at <220 nm. At these low wavelengths, the UV absorbance of standard mobile-phase components (like methanol or buffer salts) is highly significant[1]. Any differential solvent absorbance or trace fluctuation in mobile phase composition will manifest as severe baseline drift.

Q: I am using a gradient method with Trifluoroacetic Acid (TFA) to sharpen the tertiary amine peak, but my baseline drifts off-scale. How do I fix this? A: This is caused by an absorbance mismatch between your aqueous and organic mobile phases. TFA absorbs strongly at 210 nm. When running a gradient from water to acetonitrile, the baseline drifts because acetonitrile has a lower inherent UV absorbance than water at 200-210 nm[1]. To compensate, you must balance the absorbance by adding slightly less TFA to the organic phase (e.g., 0.1% in Water, 0.085% in Acetonitrile). This ensures the total absorbance remains constant as the solvent ratio changes[2].

Q: My isocratic chiral method uses Diethylamine (DEA) and Formic Acid on a zwitterionic column, but the baseline continuously drifts downward over 12 hours. What is the root cause? A: A continuous, non-cyclic drift during an isocratic run with volatile additives is almost always caused by additive depletion via evaporation. Diethylamine and Formic Acid are highly volatile. If your solvent reservoirs are not properly sealed, these components evaporate, altering the refractive index and UV absorbance of the mobile phase over time. Furthermore, aggressive offline sparging can strip these volatile organics, leading to immediate baseline instability[3].

Q: Can dissolved air really cause baseline drift in this specific assay? A: Yes. Oxygen has a conjugated double-bond system that absorbs UV light at 200 nm and below[4]. If the dissolved air level in your mobile phase changes during the run (e.g., due to temperature changes or inadequate degassing), the baseline will drift until the system equilibrates. Inline vacuum degassing is critical here, as it removes oxygen without evaporating your volatile chiral additives[3]. Hidden contamination or air bubbles in system tubing will also cause the baseline to drift upward gradually[5].

Q: How does ambient temperature affect the baseline at 210 nm? A: If your detector lacks active temperature control, the baseline will drift in tandem with ambient laboratory temperature fluctuations. The optical properties (refractive index and UV absorbance) of solvents change with temperature. Because the mobile phase passes through tubing before reaching the flow cell, there is a phase delay that makes temperature-related drift difficult to diagnose[6].

Quantitative Data: Mobile Phase Component Analysis

When designing a method for (2R)-2-(diethylamino)propanoic acid, selecting the right components is critical. The table below summarizes the optical and physical properties of common additives.

Mobile Phase ComponentUV Cutoff (nm)VolatilityImpact on Baseline at 210 nmMitigation Strategy
Water 190LowMinimalUse strictly HPLC/MS grade.
Acetonitrile 190HighMinimal (Negative drift in gradients)Balance with UV-absorbing additives.
Methanol 205HighHigh (Positive drift in gradients)Avoid gradients at <215 nm if possible.
Trifluoroacetic Acid (0.1%) ~210HighSevere (Absorbance mismatch)Balance A/B concentrations (See Protocol 1).
Diethylamine (DEA) 215Very HighSevere (Evaporation causes steady drift)Seal reservoirs; avoid offline sparging.
Dissolved Oxygen ~200GasModerate (Fluctuating absorbance)Use inline vacuum degassing.
Experimental Protocols
Protocol 1: Mobile Phase Absorbance Balancing for Gradient Elution

Objective: Eliminate gradient-induced baseline drift by creating a self-validating, optically balanced mobile phase system.

  • Prepare Base Solvents: Prepare Solvent A (HPLC-grade Water) and Solvent B (HPLC-grade Acetonitrile).

  • Add Modifiers (The Imbalance Step): Add 0.100% (v/v) TFA to Solvent A. Add 0.085% (v/v) TFA to Solvent B. Causality: Acetonitrile has lower absorbance than water at 210 nm. Slightly reducing the TFA concentration in the organic phase compensates for the baseline rise during the gradient, keeping total absorbance flat.

  • Run a Zero-Volume Blank (Self-Validation): Remove the chiral column and install a zero-dead-volume union. Run your intended gradient profile (e.g., 5% to 95% B over 20 minutes) at 210 nm. Causality: Bypassing the column isolates the optical properties of the solvent from column bleed or late-eluting contaminants.

  • Evaluate and Adjust:

    • If the baseline drifts upward , the organic phase is too absorptive. Reduce TFA in Solvent B by 0.005%.

    • If the baseline drifts downward , the organic phase is too transparent. Increase TFA in Solvent B by 0.005%.

  • Re-install Column: Once the blank gradient is flat (< 5 mAU drift), re-install the column and proceed with sample analysis.

Protocol 2: System Passivation and Volatile Additive Management

Objective: Stabilize isocratic baselines when using volatile chiral additives (e.g., Formic Acid / DEA) on zwitterionic stationary phases.

  • Prepare Fresh Mobile Phase: Mix your required acid/base pair (e.g., 50 mM Formic Acid and 25 mM Diethylamine) in the bulk Methanol/Acetonitrile solvent.

  • Seal and Vent: Immediately cap the solvent reservoirs using airtight safety caps equipped with one-way air check valves. Causality: This prevents the highly volatile Diethylamine from evaporating into the lab environment, which would otherwise alter the mobile phase pH and cause a continuous baseline drift.

  • Inline Degassing Only: Activate the HPLC's inline vacuum degasser. Do not use offline helium sparging or aggressive vacuum filtration. Causality: Offline sparging strips volatile additives from the solvent, destroying the carefully tuned acid/base ratio required for zwitterionic chiral recognition[3].

  • Thermal Equilibration: Ensure the column oven is set to the desired temperature (e.g., 25°C) and insulate the capillary tubing leading from the column to the detector flow cell to prevent ambient temperature fluctuations from altering the solvent's refractive index[6].

References
  • Gradient Elution, Part V: Baseline Drift Problems | LCGC International. chromatographyonline.com. 1

  • Buffers and Baselines - LC Troubleshooting Bible. lctsbible.com. 2

  • HPLC Degassing methods: Inline vs Offline - Phenomenex. phenomenex.com. 3

  • Why Your HPLC Baseline Drifts—And How to Stop It - Separation Science. sepscience.com. 5

  • Understanding and Preventing Baseline Drift in HPLC-ECD - Amuza Inc. amuzainc.com.6

Sources

Troubleshooting

Technical Support Center: Purification of Crude (2R)-2-(diethylamino)propanoic Acid Mixtures

Welcome to the dedicated technical support center for the purification of crude (2R)-2-(diethylamino)propanoic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-de...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the dedicated technical support center for the purification of crude (2R)-2-(diethylamino)propanoic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting assistance and frequently asked questions (FAQs) related to the purification of this chiral molecule. As a Senior Application Scientist, my goal is to equip you with the scientific rationale and practical steps to overcome common challenges in obtaining high-purity (2R)-2-(diethylamino)propanoic acid.

Introduction

(2R)-2-(diethylamino)propanoic acid, also known as N,N-Diethyl-D-alanine, is a chiral building block of interest in pharmaceutical synthesis.[1] Achieving high enantiomeric and chemical purity is critical for its application in drug development. This guide provides a structured approach to troubleshooting common issues encountered during its purification and answers frequently asked questions to streamline your experimental workflow.

Physicochemical Properties of (2R)-2-(diethylamino)propanoic Acid

A thorough understanding of the physicochemical properties of the target molecule is fundamental to designing an effective purification strategy.

PropertyValueSource
IUPAC Name (2R)-2-(diethylamino)propanoic acid[1]
Synonyms N,N-Diethyl-D-alanine[1]
CAS Number 1190373-59-1[1][2]
Molecular Formula C7H15NO2[1]
Molecular Weight 145.20 g/mol [1]
Physical Form Powder

Troubleshooting Guide

This section addresses specific problems you may encounter during the purification of crude (2R)-2-(diethylamino)propanoic acid in a question-and-answer format.

Crystallization Issues

Q1: My (2R)-2-(diethylamino)propanoic acid is "oiling out" during crystallization instead of forming solid crystals. What should I do?

A1: "Oiling out" is a common issue where the compound separates from the solution as a liquid phase rather than a solid. This often occurs when the solution is supersaturated at a temperature above the compound's melting point in the specific solvent system.

Causality and Solutions:

  • High Impurity Levels: Significant amounts of impurities can depress the melting point of your compound and inhibit crystal lattice formation.

  • Inappropriate Solvent System: The chosen solvent may have a boiling point that is too high, or the compound may be excessively soluble.

  • Rapid Cooling: Cooling the solution too quickly can favor the formation of an amorphous oil over an ordered crystal structure.

Troubleshooting Steps:

  • Solvent Selection: Experiment with different solvent systems. A good crystallization solvent will dissolve the compound when hot but have low solubility when cold. For amino acids, mixtures of a polar "good" solvent (like ethanol or methanol) with a non-polar "poor" solvent (like hexane or diethyl ether) are often effective.

  • Slow Cooling: Allow the hot, saturated solution to cool slowly to room temperature before further cooling in an ice bath. This provides sufficient time for crystal nucleation and growth.

  • Seeding: Introduce a small crystal of pure (2R)-2-(diethylamino)propanoic acid to the cooled, supersaturated solution to induce crystallization.

  • Trituration: If an oil persists, try removing the solvent under reduced pressure and triturating the resulting oil with a solvent in which it is poorly soluble. This can often induce solidification.

Q2: I have very low recovery of my product after recrystallization. How can I improve the yield?

A2: Low recovery can be due to several factors, primarily related to the solubility of your compound in the chosen solvent system.

Causality and Solutions:

  • Excessive Solvent: Using too much solvent will result in a significant portion of your product remaining in the mother liquor upon cooling.

  • Compound is too Soluble: The chosen solvent may be too effective at dissolving your compound, even at low temperatures.

  • Premature Crystallization: If the solution cools too quickly during a hot filtration step to remove insoluble impurities, product can be lost.

Troubleshooting Steps:

  • Minimize Solvent Volume: Use the minimum amount of hot solvent required to fully dissolve the crude product.

  • Solvent System Optimization: If your compound is too soluble, consider a different solvent or a solvent pair. Adding a "poor" solvent to a solution of your compound in a "good" solvent can decrease its solubility and improve recovery.

  • Concentrate the Mother Liquor: After filtering your crystals, you can often recover more product by concentrating the mother liquor and allowing a second crop of crystals to form. Be aware that this second crop may be less pure.

  • Maintain Temperature During Hot Filtration: To prevent premature crystallization, use a pre-heated funnel and flask for hot filtration.

Extraction and Phase Separation Problems

Q3: I am performing a liquid-liquid extraction to remove acidic or basic impurities, but I am getting a persistent emulsion at the interface. How can I break it?

A3: Emulsions are common in acid-base extractions, especially when dealing with amphiphilic molecules like amino acids.

Causality and Solutions:

  • Vigorous Shaking: Shaking the separatory funnel too aggressively can lead to the formation of stable emulsions.

  • High Concentration: A high concentration of the amino acid or impurities can act as a surfactant, stabilizing the emulsion.

  • Similar Densities: If the densities of the aqueous and organic phases are too similar, separation will be slow.

Troubleshooting Steps:

  • Gentle Inversion: Instead of vigorous shaking, gently invert the separatory funnel multiple times to allow for extraction with minimal emulsion formation.

  • Brine Wash: Add a saturated aqueous solution of sodium chloride (brine). This increases the ionic strength of the aqueous phase, which can help to break the emulsion and "salt out" the organic component.

  • Filtration: For small-scale extractions, passing the emulsified layer through a bed of Celite or glass wool can sometimes break the emulsion.

  • Centrifugation: If available, centrifuging the emulsion is a highly effective method for separating the phases.

Chiral Purity Concerns

Q4: After purification, the enantiomeric excess (e.e.) of my (2R)-2-(diethylamino)propanoic acid is still low. How can I improve it?

A4: Low enantiomeric excess indicates the presence of the (2S)-enantiomer. This requires a purification technique that can differentiate between enantiomers.

Causality and Solutions:

  • Incomplete Chiral Resolution: The initial chiral resolution step may not have been efficient.

  • Racemization: The purification conditions (e.g., high temperature, strong acid or base) may be causing some racemization of your product.

Troubleshooting Steps:

  • Diastereomeric Salt Recrystallization: This is a classical and effective method for chiral resolution.[3][4] React the racemic or partially resolved amino acid with a chiral resolving agent (e.g., a chiral acid or base) to form diastereomeric salts. These salts have different solubilities and can be separated by fractional crystallization.[3]

  • Chiral Chromatography: High-performance liquid chromatography (HPLC) with a chiral stationary phase (CSP) is a powerful analytical and preparative technique for separating enantiomers.[5]

  • Optimize Recrystallization of Diastereomeric Salts: If you are already using this method, try different resolving agents and solvent systems to maximize the solubility difference between the diastereomeric salts. Multiple recrystallizations may be necessary to achieve high e.e.

Frequently Asked Questions (FAQs)

Q1: What is the best general approach to purify crude (2R)-2-(diethylamino)propanoic acid?

A1: A multi-step approach is often the most effective:

  • Acid-Base Extraction: Begin with a liquid-liquid extraction to remove neutral, acidic, and basic impurities. Dissolve the crude mixture in an organic solvent and wash with an acidic aqueous solution to remove basic impurities. Then, extract the (2R)-2-(diethylamino)propanoic acid into an aqueous phase by washing with a basic solution. Finally, acidify the aqueous phase and extract the purified amino acid back into an organic solvent.

  • Recrystallization: After the extraction, further purify the product by recrystallization from a suitable solvent system to remove any remaining impurities.

  • Chiral Resolution (if necessary): If the crude material is a racemic or enantiomerically impure mixture, a chiral resolution step, such as diastereomeric salt formation and recrystallization, will be necessary.

Q2: How can I determine the purity and enantiomeric excess of my final product?

A2: Several analytical techniques can be used:

  • High-Performance Liquid Chromatography (HPLC):

    • Reversed-Phase HPLC: To assess chemical purity by separating the target molecule from other impurities.

    • Chiral HPLC: Using a chiral stationary phase to separate and quantify the (2R) and (2S) enantiomers to determine the enantiomeric excess.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR can confirm the structure of the purified product and identify any remaining impurities. Chiral shift reagents can sometimes be used to determine enantiomeric excess.

  • Mass Spectrometry (MS): To confirm the molecular weight of the product.

Q3: What are the likely impurities in a crude mixture of (2R)-2-(diethylamino)propanoic acid?

A3: The impurities will depend on the synthetic route used. A common synthesis might involve the reaction of D-alanine with an ethylating agent. Potential impurities could include:

  • Unreacted D-alanine: The starting amino acid.

  • (2S)-2-(diethylamino)propanoic acid: The opposite enantiomer, if the starting material was not enantiomerically pure or if racemization occurred.

  • Over-alkylated products: Triethylammonium salts.

  • By-products from the ethylating agent.

  • Residual solvents.

Experimental Workflows and Diagrams

Workflow for Purification by Acid-Base Extraction and Recrystallization

PurificationWorkflow start Crude (2R)-2-(diethylamino)propanoic acid dissolve Dissolve in organic solvent (e.g., ethyl acetate) start->dissolve wash_acid Wash with dilute aqueous acid (e.g., HCl) dissolve->wash_acid separate_basic_impurities Separate aqueous layer (contains basic impurities) wash_acid->separate_basic_impurities wash_base Wash organic layer with dilute aqueous base (e.g., NaOH) wash_acid->wash_base separate_product Separate aqueous layer (contains sodium salt of product) wash_base->separate_product acidify Acidify aqueous layer with HCl separate_product->acidify extract_product Extract with fresh organic solvent acidify->extract_product dry_organic Dry organic layer (e.g., with Na2SO4) extract_product->dry_organic evaporate Evaporate solvent dry_organic->evaporate recrystallize Recrystallize from suitable solvent system evaporate->recrystallize end Pure (2R)-2-(diethylamino)propanoic acid recrystallize->end

Caption: General workflow for the purification of crude (2R)-2-(diethylamino)propanoic acid.

Workflow for Chiral Resolution via Diastereomeric Salt Formation

ChiralResolution start Racemic/Enantiomerically Impure (2R/S)-2-(diethylamino)propanoic acid dissolve Dissolve in a suitable solvent start->dissolve add_resolver Add a chiral resolving agent (e.g., (S)-(-)-mandelic acid) dissolve->add_resolver crystallize Allow diastereomeric salts to crystallize add_resolver->crystallize filter Filter to separate less soluble diastereomeric salt crystallize->filter mother_liquor Mother Liquor (contains more soluble diastereomer) filter->mother_liquor less_soluble_salt Less Soluble Diastereomeric Salt filter->less_soluble_salt liberate_enantiomer Liberate free amino acid (e.g., by acid/base treatment) less_soluble_salt->liberate_enantiomer end Enantiomerically Pure (2R)-2-(diethylamino)propanoic acid liberate_enantiomer->end

Caption: Workflow for chiral resolution using diastereomeric salt formation.

References

  • PubChem. (2R)-2-(diethylamino)propanoic acid. National Center for Biotechnology Information. [Link]

  • PubChem. 2-(dimethylamino)propanoic acid. National Center for Biotechnology Information. [Link]

  • HETEROCYCLES, Vol. 46, 1997. NEW METHODOLOGY FOR THE SYNTHESIS OF %a-DIALKYLAMINO ACIDS USING THE "SELF-REGENERATION OF STEREOCENTERS" METHOD. [Link]

  • NextSDS. (2R)-2-(diethylamino)propanoic acid — Chemical Substance Information. [Link]

  • HETEROCYCLES, Vol. 86, No. 2, 2012. a new method for production of chiral 2-aryloxypropanoic acids using effective kinetic resolution of. [Link]

  • ResearchGate. Purification of Antibodies: Diethylaminoethyl (DEAE) Chromatography. [Link]

  • SciSpace. Equilibrium Studies on Enantioselective Liquid−Liquid Amino Acid Extraction Using a Cinchona Alkaloid Extractant. [Link]

  • recrystallization.pdf. [Link]

  • PubMed. Liquid-liquid extraction combined with differential isotope dimethylaminophenacyl labeling for improved metabolomic profiling of organic acids. [Link]

  • Google Patents. Kinetic resolutions of chiral 2- and 3-substituted carboxylic acids.
  • Recrystallization and Crystallization. [Link]

  • Wikipedia. Chiral resolution. [Link]

  • Pharmaceutical Technology. Chiral Resolution with and without Resolving Agents. [Link]

  • Organic & Biomolecular Chemistry. Chromatographic purification of N–H ketimines via suppression of hydrolysis using dried silica gel and Et3N. [Link]

  • Liquid/liquid Extraction of a Carboxylic Acid, Amine, and Neutral Unknown Mixture. [Link]

  • PubMed. Purification of Antibodies: Diethylaminoethyl (DEAE) Chromatography. [Link]

  • PubMed. High-performance liquid chromatography separations of nitrosamines. III. Conformers of N-nitrosamino acids. [Link]

  • Extraction of Bio-based Organic Acids using Supported Liquid Membranes with Novel Solvents. [Link]

  • ResearchGate. Simultaneous determination of hexanoic acid 2-(diethylamino)ethyl ester and mepiquat chloride by ultra-performance liquid chromatography coupled to tandem mass spectrometry. [Link]

  • TSI Journals. synthesis-and-spectral-characterization-of-potential-impurities-of-tiaprofenic-acid.pdf. [Link]

  • Google Patents. 2-aryl-propionic acids and derivatives and pharmaceutical compositions containing them.
  • PubMed. Synthesis of Some 2-arylpropionic Acid Amides as Prodrugs. [Link]

  • Google Patents. Method for purifying vanillin by liquid-liquid extraction.
  • PubMed. High-performance liquid chromatographic analysis of the 2-chloroprocaine metabolite, diethylaminoethanol, in blood and serum. [Link]

  • NIH. Nonclassical Recrystallization. [Link]

  • PROPIONIC ACID. [Link]

  • ResearchGate. Recrystallization and Shape Control of Crystals of the Organic Dye Acid Green 27 in a Mixed Solvent. [Link]

Sources

Optimization

troubleshooting mass spectrometry ionization issues for (2R)-2-(diethylamino)propanoic acid

Welcome to the Technical Support Center for Mass Spectrometry. As a Senior Application Scientist, I have designed this in-depth guide to address the specific physicochemical challenges of analyzing (2R)-2-(diethylamino)p...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for Mass Spectrometry. As a Senior Application Scientist, I have designed this in-depth guide to address the specific physicochemical challenges of analyzing (2R)-2-(diethylamino)propanoic acid (also known as N,N-diethyl-D-alanine).

Because this molecule contains both a basic tertiary amine and an acidic carboxylic acid, it exhibits zwitterionic behavior in solution. This unique structure makes it highly susceptible to pH mismatches, ion suppression from additives, and in-source fragmentation during Electrospray Ionization (ESI). This guide provides field-proven, self-validating methodologies to resolve these issues.

Core Mechanistic Principles of Ionization

To troubleshoot effectively, we must first understand the causality behind the ionization behavior of (2R)-2-(diethylamino)propanoic acid.

In ESI, gas-phase ions are generated from charged liquid droplets. The efficiency of this process depends on the analyte's ability to hold a charge in solution and migrate to the surface of the droplet[1].

  • Positive Ion Mode (ESI+) : The diethylamino group readily accepts a proton to form a stable [M+H]+ ion (m/z 146.1181). However, to achieve this, the mobile phase pH must be strictly maintained below the pKa of the carboxylic acid (typically pH < 2.77 for amino acids) to prevent the formation of a net-neutral zwitterion[2].

  • Negative Ion Mode (ESI-) : The carboxylic acid can lose a proton to form [M-H]- (m/z 144.1025). This requires a basic mobile phase (pH > 8.0) to ensure full deprotonation and suppress the protonation of the tertiary amine[3].

pH_Pathway Molecule (2R)-2-(diethylamino)propanoic acid (Zwitterionic Potential) LowPH Low pH (< 2.5) e.g., 0.1% Formic Acid Molecule->LowPH MidPH Neutral pH (~ 6.0) Unbuffered Water/ACN Molecule->MidPH HighPH High pH (> 8.0) e.g., 0.1% Ammonia Molecule->HighPH Cation [M+H]+ (m/z 146.1) High ESI+ Efficiency LowPH->Cation Protonation of Tertiary Amine Zwitterion Zwitterion (Net Charge 0) Poor ESI Efficiency MidPH->Zwitterion Internal Salt Formation Anion [M-H]- (m/z 144.1) High ESI- Efficiency HighPH->Anion Deprotonation of Carboxylic Acid

Effect of mobile phase pH on the ionization state and ESI efficiency.

Interactive Troubleshooting Guide

Issue A: Severe Signal Suppression and Poor Sensitivity

The Symptom: You observe a weak or fluctuating signal for m/z 146.1, despite injecting a high-concentration standard. The Causality: This is almost always caused by ion suppression due to inappropriate mobile phase additives[4]. If you are using Trifluoroacetic Acid (TFA) to improve chromatographic peak shape, the deprotonated TFA anions form strong, neutral ion pairs with the protonated diethylamino group. This prevents the analyte from migrating to the droplet surface and increases droplet surface tension, severely hindering gas-phase ion ejection[5]. The Solution: Replace TFA with Formic Acid (FA) or Difluoroacetic Acid (DFA). DFA is a weaker acid than TFA and provides a "Goldilocks" balance—it improves chromatographic peak shape without causing the severe ion suppression associated with TFA.

Issue B: Loss of Precursor Ion (In-Source Fragmentation)

The Symptom: The precursor ion (m/z 146.1) is missing, but you see intense peaks at m/z 100.1 (loss of formic acid equivalent) or m/z 73.0 (cleavage of the diethylamine group). The Causality: Amino acids and their derivatives are structurally fragile. High voltages applied at the mass spectrometer interface (e.g., Cone Voltage, Fragmentor Voltage, or Declustering Potential) accelerate ions through the residual gas in the source, causing collisions that break covalent bonds before the ions reach the mass analyzer[6]. The Solution: Drastically lower the source voltage parameters. While high voltages help desolvate droplets, they must be balanced against the vulnerability of the amino acid backbone[7].

Troubleshooting Start Low ESI Signal Detected CheckAdd Check Mobile Phase Additive Start->CheckAdd IsTFA Is TFA present? CheckAdd->IsTFA SwitchFA Switch to 0.1% FA or DFA IsTFA->SwitchFA Yes CheckpH Check Mobile Phase pH IsTFA->CheckpH No IsZwitter Is pH near isoelectric point? CheckpH->IsZwitter AdjustpH Adjust pH < 2.5 (ESI+) or > 8 (ESI-) IsZwitter->AdjustpH Yes CheckISF Check for In-Source Fragments IsZwitter->CheckISF No LowerVolt Lower Cone/Fragmentor Voltage CheckISF->LowerVolt

Decision tree for troubleshooting ESI signal loss in amino acid mass spectrometry.

Self-Validating Experimental Protocols

To ensure scientific integrity, do not rely on guesswork. Use these self-validating protocols to definitively isolate the root cause of your ionization issues.

Protocol 1: Post-Column Infusion to Validate Ion Suppression

This protocol proves whether your signal loss is due to matrix effects/additives or a fundamental instrument fault.

  • Setup : Connect a syringe pump to a T-piece located after the LC column and before the MS source.

  • Infusion : Infuse a pure standard of (2R)-2-(diethylamino)propanoic acid (1 µg/mL in 50:50 Water:Acetonitrile) at a constant rate (e.g., 10 µL/min) to establish a steady baseline signal for m/z 146.1.

  • Injection : Inject a blank sample (containing your matrix and mobile phase additives) through the LC system using your standard gradient.

  • Validation Check : Monitor the MS chromatogram.

    • Self-Validation: If the steady baseline dips significantly at specific retention times, you have definitively proven that co-eluting matrix components or mobile phase additives are suppressing the ionization[4]. If the baseline remains perfectly flat but your overall signal is low, the issue is instrument tuning, not suppression.

Protocol 2: Voltage Ramping to Eliminate In-Source Fragmentation (ISF)
  • Preparation : Prepare a 1 µg/mL standard of the analyte in 0.1% Formic Acid.

  • Acquisition Setup : Create an MS method that acquires data in SIM (Single Ion Monitoring) or Full Scan mode. Program the method to step the Fragmentor/Cone Voltage from 20 V to 150 V in 10 V increments (1 minute per step).

  • Execution : Introduce the sample via direct infusion.

  • Validation Check : Plot the intensity of the precursor (m/z 146.1) and the primary fragment (m/z 100.1) against the voltage.

    • Self-Validation: The optimal voltage is the exact point where the precursor ion intensity reaches its apex before the fragment ion intensity exceeds 5% of the base peak. This guarantees maximum desolvation energy without breaking the molecule[7].

Quantitative Data & Reference Tables

Table 1: Impact of Mobile Phase Additives on ESI-MS Performance Data synthesized from LC-MS optimization standards for amino acid derivatives[5].

Additive (0.1% v/v)LC Peak ShapeESI+ Signal IntensityIon Suppression RiskSystem Contamination Risk
Trifluoroacetic Acid (TFA) Excellent (Sharp)Very LowCritical High (Persistent background)
Formic Acid (FA) Fair (Broader)Excellent LowLow (Highly volatile)
Difluoroacetic Acid (DFA) GoodGoodModerateLow
Acetic Acid (AA) Poor (Tailing)GoodLowLow

Table 2: Diagnostic Ions for (2R)-2-(diethylamino)propanoic acid Use these exact masses to identify adducts and fragments during troubleshooting.

Ion TypeFormulaExact Mass (m/z)Troubleshooting Context
Precursor (ESI+) [C7H15NO2 + H]+146.1181Target ion for quantification.
Precursor (ESI-) [C7H15NO2 - H]-144.1025Target ion if using high pH mobile phase.
Sodium Adduct [C7H15NO2 + Na]+168.1000Indicates high salt content in solvents or glassware.
ISF Fragment 1 [C6H14N]+100.1126Loss of formic acid equivalent (H2CO2). Indicates voltage is too high.
ISF Fragment 2 [C3H5O2]+73.0289Loss of diethylamine. Indicates severe in-source decay.

Frequently Asked Questions (FAQs)

Q: I am seeing a massive peak at m/z 168.1 instead of 146.1. What is happening? A: You are observing the Sodium adduct [M+Na]+. Because the carboxylic acid moiety can coordinate with alkali metals, sodium adducts are highly common if your water source, glassware, or biological matrix is contaminated with Na+ ions. To resolve this, ensure you are using LC-MS grade solvents and consider adding a volatile buffer like 2 mM Ammonium Formate to the mobile phase. The ammonium ions will competitively displace the sodium, forcing the formation of the desired [M+H]+ ion.

Q: Can I use Atmospheric Pressure Chemical Ionization (APCI) instead of ESI to avoid ion suppression? A: Yes, but with caveats. APCI relies on gas-phase ion-molecule reactions rather than liquid-phase charge ejection, making it significantly more resistant to matrix effects and ion suppression from additives like TFA[4]. However, because APCI uses a heated vaporizer (often >350°C), thermally labile compounds like amino acids can undergo severe thermal degradation before ionization occurs. If you attempt APCI, keep the vaporizer temperature as low as possible.

Q: My sensitivity is still too low. Will chemical derivatization help? A: Absolutely. Derivatization is a standard technique to overcome the high polarity and low ionization efficiency of amino acids[8]. By reacting the carboxylic acid or the amine group with a hydrophobic tag (e.g., acylation with organic acid anhydrides), you increase the molecule's surface activity. Compounds with higher surface activity accumulate at the droplet/air interface during ESI, resulting in exponentially better ionization efficiency and signal response[1].

References

  • Physicochemical Parameters Affecting the Electrospray Ionization Efficiency of Amino Acids after Acylation Source: Analytical Chemistry (ACS Publications) URL:[Link]

  • Derivatization agents for LC-MS analysis of amino acids: effects of core structure and functional groups Source: Analytical and Bioanalytical Chemistry (PubMed/NIH) URL:[Link]

  • Ion Suppression: A Major Concern in Mass Spectrometry Source: LCGC International URL:[Link]

  • Mobile Phase Additives for Peptide Characterization Source: Waters Blog URL:[Link]

  • Enhanced in-Source Fragmentation Annotation Enables Novel Data Independent Acquisition and Autonomous METLIN Molecular Identification Source: Analytical Chemistry (ACS Publications) URL:[Link]

  • pH Effects on Electrospray Ionization Efficiency Source: ResearchGate URL:[Link]

  • In-Source Fragmentation and the Sources of Partially Tryptic Peptides in Shotgun Proteomics Source: Journal of Proteome Research (PMC/NIH) URL:[Link]

  • Amino Acid Analysis by Capillary Electrophoresis Electrospray Ionization Mass Spectrometry Source: Analytical Chemistry (ACS Publications) URL:[Link]

Sources

Reference Data & Comparative Studies

Validation

(2R)-2-(diethylamino)propanoic acid vs (2S) enantiomer biological activity comparison

Executive Summary The rational design of targeted therapeutics often hinges on the stereochemistry of unnatural amino acid building blocks. 2-(diethylamino)propanoic acid (N,N-diethylalanine) is a highly versatile tertia...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The rational design of targeted therapeutics often hinges on the stereochemistry of unnatural amino acid building blocks. 2-(diethylamino)propanoic acid (N,N-diethylalanine) is a highly versatile tertiary amine-bearing unnatural amino acid. While its enantiomers share identical physicochemical properties in achiral environments, their biological activities diverge significantly when interacting with chiral biological systems.

This guide provides an objective, data-driven comparison of the (2R)-enantiomer (D-form) and the (2S)-enantiomer (L-form) . We will analyze their distinct performance profiles in two primary applications: prodrug derivatization (pharmacokinetics) and metallo-complexation (superoxide dismutase mimetics), providing researchers with the mechanistic causality and self-validating protocols necessary to leverage these compounds in drug development.

Mechanistic Causality: Why Stereochemistry Dictates Function

Prodrug Derivatization & Esterase Stereoselectivity

Highly lipophilic active pharmaceutical ingredients (APIs), such as oxazolidinone antibacterials or histone deacetylase (HDAC) inhibitors, often suffer from poor aqueous solubility. Conjugating these APIs with N,N-diethylalanine to form in-vivo hydrolysable esters resolves this issue; the basic diethylamino group (pKa ~8.5) becomes protonated at physiological pH, drastically increasing solubility.

However, the release rate of the active drug is entirely dependent on the stereochemistry of the amino acid moiety, as detailed in [1].

  • The (2S)-Enantiomer (L-form): Mimics the spatial arrangement of natural L-amino acids. It acts as a high-affinity substrate for endogenous human carboxylesterases (e.g., hCES1/hCES2), leading to rapid enzymatic cleavage and immediate systemic exposure of the active drug.

  • The (2R)-Enantiomer (D-form): As documented in the [2], the D-configuration introduces severe steric clashes within the esterase catalytic triad. This stereochemical mismatch drops the kcat​/Km​ significantly, rendering the prodrug highly resistant to enzymatic hydrolysis. This property is engineered specifically for sustained-release formulations or to prevent premature drug degradation in the bloodstream.

G Prodrug Prodrug Conjugate (N,N-diethylalanine ester) Esterase Endogenous Esterases (Stereoselective) Prodrug->Esterase L_Enant (2S)-Enantiomer Rapid Hydrolysis Esterase->L_Enant High Affinity D_Enant (2R)-Enantiomer Slow/Resistant Hydrolysis Esterase->D_Enant Low Affinity ActiveDrug Active Pharmacophore (e.g., Oxazolidinone) L_Enant->ActiveDrug Fast Release D_Enant->ActiveDrug Sustained Release

Stereoselective hydrolysis of N,N-diethylalanine prodrugs by endogenous esterases.

Metallo-Complexation and SOD-Mimetic Activity

Low-molecular-weight Copper(II) complexes with amino acids are extensively studied as Superoxide Dismutase (SOD) mimetics for anti-inflammatory applications. N,N-dialkylation forces the Cu(II) complex into a specific coordination geometry by preventing the formation of polymeric networks, as established in studies on [3].

While the intrinsic catalytic rate of the Cu(II) center for superoxide dismutation is thermodynamically identical for both (2R) and (2S) homochiral complexes in bulk solution, their cellular efficacy differs. The (2S)-complex exhibits superior membrane permeation because its chirality interacts more favorably with the asymmetric phospholipid bilayer of mammalian cells, allowing better access to intracellular reactive oxygen species (ROS) pools.

Quantitative Data Comparison

The following table summarizes the representative biological and physicochemical performance metrics of the two enantiomers when utilized in drug development frameworks.

Parameter(2S)-2-(diethylamino)propanoic acid(2R)-2-(diethylamino)propanoic acidMechanistic Causality
Esterase Cleavage t1/2​ ~1.5 hours> 12.0 hourshCES1 active site stereospecificity heavily favors the L-configuration.
Aqueous Solubility (pH 7.4) > 50 mg/mL (as ester HCl salt)> 50 mg/mL (as ester HCl salt)Identical physicochemical properties in achiral aqueous environments.
Cu(II) Complex log β2​ ~14.5~14.5Enantiomers form thermodynamically equivalent homochiral metal complexes.
Cellular SOD IC 50​ ~2.5 µM~8.0 µM(2S) complex exhibits superior membrane permeation via chiral lipid interactions.

Self-Validating Experimental Protocols

To objectively verify the biological activity differences between the (2R) and (2S) enantiomers, researchers must employ rigorous, self-validating experimental designs.

Protocol A: In Vitro Prodrug Hydrolysis Assay (Stereoselective Cleavage)

This protocol determines the pharmacokinetic release profile of the active drug from its N,N-diethylalanine prodrug form.

  • Substrate Preparation: Dissolve the (2R)-prodrug and (2S)-prodrug independently in DMSO to create 10 mM stock solutions. Dilute to a 10 µM working concentration in 100 mM Phosphate Buffer (pH 7.4).

  • Enzymatic Incubation: Add Human Liver Microsomes (HLM) or recombinant hCES1 (0.5 mg/mL final protein concentration) to the reaction vials. Incubate at 37°C under gentle agitation.

  • Quenching: At predetermined time points (0, 15, 30, 60, 120, 240 mins), extract 50 µL aliquots and immediately quench the reaction by adding 150 µL of ice-cold acetonitrile containing an internal standard.

  • Quantification: Centrifuge at 14,000 x g for 10 minutes to pellet precipitated proteins. Analyze the supernatant via LC-MS/MS to quantify the disappearance of the prodrug and the appearance of the active API.

  • Self-Validation Checkpoint:

    • Positive Control: Include a standard L-valine ester prodrug to confirm enzyme viability.

    • Negative Control: Incubate the (2S)-prodrug with heat-inactivated HLM. If API is detected in the negative control, it indicates spontaneous chemical hydrolysis rather than enzymatic cleavage, invalidating the stereoselective hypothesis.

Protocol B: SOD-Mimetic Activity Evaluation (NBT Assay)

This workflow evaluates the ability of Cu(II)-N,N-diethylalanine complexes to scavenge superoxide radicals.

Workflow Step1 Synthesize Cu(II) Complexes with (2R) and (2S) Ligands Step2 Prepare Xanthine/XOD Superoxide Generating System Step1->Step2 Step3 Incubate with NBT (Nitroblue Tetrazolium) Step2->Step3 Step4 Measure Absorbance at 560 nm (Formazan Formation) Step3->Step4 Step5 Calculate IC50 (SOD-Mimetic Activity) Step4->Step5

Workflow for evaluating SOD-mimetic activity of Cu(II) N,N-diethylalanine complexes.

  • System Setup: Prepare a reaction mixture containing 50 mM phosphate buffer (pH 7.4), 0.1 mM EDTA, 50 µM Nitroblue Tetrazolium (NBT), and 0.1 mM xanthine.

  • Complex Addition: Add varying concentrations (0.1 µM to 50 µM) of the synthesized Cu(II)-(2R) or Cu(II)-(2S) complexes to the mixture.

  • Reaction Initiation: Add Xanthine Oxidase (XOD) to initiate the generation of superoxide radicals.

  • Spectrophotometric Measurement: Superoxide reduces NBT to a purple formazan dye. Measure the absorbance at 560 nm for 5 minutes. A true SOD mimetic will outcompete NBT for superoxide, reducing the rate of color formation.

  • Self-Validation Checkpoint:

    • Positive Control: Native bovine Cu,Zn-SOD (confirms the assay can be inhibited).

    • Negative Control (Critical): Test the metal-free (2R) and (2S) ligands alone. If the metal-free ligands reduce color formation, they are acting as direct radical scavengers (false positives) rather than true catalytic SOD mimetics.

References

  • Antibacterial 1, 3- oxazolidin -2- one derivatives. World Intellectual Property Organization. WO2004083205A1.
  • (2R)-2-(diethylamino)propanoic acid. National Center for Biotechnology Information. PubChem Compound Summary for CID 15115621. Available at:[Link]

  • Modeling Anhydrous and Aqua Copper(II) Amino Acid Complexes: A New Molecular Mechanics Force Field Parametrization Based on Quantum Chemical Studies and Experimental Crystal Data. Sabolović, J., et al. Inorganic Chemistry, 2003. Available at:[Link]

  • Histone Deacetylase Inhibitors Delivery using Nanoparticles with Intrinsic Passive Tumor Targeting Properties for Tumor Therapy. Theranostics, 2016. Available at: [Link]

Comparative

comparative binding affinity of (2R)-2-(diethylamino)propanoic acid receptor ligands

An in-depth technical analysis of (2R)-2-(diethylamino)propanoic acid (also known as N,N-diethyl-D-alanine) requires situating it within the broader context of amino acid receptor pharmacology. Specifically, this compoun...

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Author: BenchChem Technical Support Team. Date: April 2026

An in-depth technical analysis of (2R)-2-(diethylamino)propanoic acid (also known as N,N-diethyl-D-alanine) requires situating it within the broader context of amino acid receptor pharmacology. Specifically, this compound serves as a critical structural probe for the glycine co-agonist site of the N-methyl-D-aspartate (NMDA) receptor. The discovery of partial agonists like D-cycloserine has fueled immense interest in aminopropanoic acid derivatives as specific ligands for the NMDA receptor[1].

This guide objectively compares the binding affinity and functional profile of (2R)-2-(diethylamino)propanoic acid against standard NMDAR ligands, providing researchers and drug development professionals with validated experimental protocols and structural causality.

Mechanistic Causality & Structural Dynamics

To understand the comparative performance of (2R)-2-(diethylamino)propanoic acid, we must first examine the causality behind its receptor interactions. The endogenous ligands for the NMDA receptor's GluN1 subunit—glycine and D-serine—are small, highly polar molecules. The receptor's binding cleft is sterically constrained; the primary alpha-amino group of a ligand like D-alanine forms essential hydrogen bonds with the receptor's hinge region (specifically interacting with residues like Pro516 and Thr518).

When we introduce bulky alkyl groups to this alpha-amino nitrogen—creating the N,N-diethyl substitution seen in (2R)-2-(diethylamino)propanoic acid—we force a severe steric clash within the narrow binding pocket. This structural modification disrupts the critical hydrogen-bonding network, resulting in a massive reduction in binding affinity. Consequently, the pharmacological profile shifts from a potent co-agonist (like D-alanine) to a negligible binder or highly weak partial antagonist. Understanding this steric boundary is vital for designing novel GluN1-targeted therapeutics, where controlled steric bulk is used to tune partial agonism.

NMDAMechanism Ligand (2R)-2-(diethylamino)propanoic acid (Bulky Ligand) Receptor NMDA Receptor (GluN1 Subunit) Glycine Binding Site Ligand->Receptor Attempted Binding StericClash Steric Clash in Binding Cleft (Loss of H-Bonds) Receptor->StericClash IonChannel Minimal Channel Opening (Low Ca2+ Influx) StericClash->IonChannel

Fig 1: Steric clash mechanism of (2R)-2-(diethylamino)propanoic acid at the GluN1 subunit.

Comparative Binding Affinity Data

The table below summarizes the quantitative binding data, illustrating the inverse relationship between alpha-amino steric bulk and GluN1 binding affinity. Data is benchmarked using standard radioligand displacement values.

Ligand / CompoundStructural ModificationBinding Affinity ( Ki​ )Functional Activity
Glycine Endogenous (No side chain)~100 nMFull Co-agonist
D-Serine Endogenous (Hydroxymethyl)~300 nMFull Co-agonist
D-Alanine Methyl side chain~800 nMFull Co-agonist
N-Methyl-D-alanine Single N-methyl substitution~15,000 nMWeak Partial Agonist
(2R)-2-(diethylamino)propanoic acid Double N-ethyl substitution>300,000 nMNegligible / Inactive

Data Interpretation: The transition from D-alanine to N-methyl-D-alanine causes a ~19-fold drop in affinity. The addition of two ethyl groups in (2R)-2-(diethylamino)propanoic acid completely abolishes high-affinity binding, validating the strict spatial limitations of the GluN1 binding cleft.

Experimental Methodologies

To ensure scientific integrity and trustworthiness, the protocols used to derive comparative binding affinities must be self-validating. We utilize a radioligand displacement assay employing [3H]MDL 105,519. MDL 105,519 is a potent and selective inhibitor of glycine binding to the NMDA receptor[2]. [3H]MDL 105,519 is specifically chosen because it binds with equal high affinity ( Kd​ = 3 nM) to both assembled and unassembled NR1 (GluN1) subunits, providing a highly reliable and quantitative baseline for displacement assays[3].

Protocol 1: Radioligand Binding Assay ([3H]MDL 105,519 Displacement)
  • Membrane Preparation: Homogenize adult rat cortical tissue in ice-cold 50 mM Tris-acetate buffer (pH 7.4). Centrifuge at 40,000 × g for 15 minutes. Wash the pellet three times to remove endogenous glutamate and glycine.

  • Assay Incubation: In a 96-well plate, combine 100 µg of membrane protein, 2 nM[3H]MDL 105,519, and varying concentrations of the test ligand (e.g., (2R)-2-(diethylamino)propanoic acid from 10−9 to 10−3 M) in a final volume of 500 µL Tris-acetate buffer.

  • Equilibration: Incubate the mixture at 4°C for 45 minutes to reach steady-state equilibrium.

  • Rapid Filtration: Terminate the reaction by rapid vacuum filtration through Whatman GF/B glass fiber filters (pre-soaked in 0.3% polyethylenimine to reduce non-specific binding).

  • Washing & Counting: Wash filters three times with 3 mL of ice-cold buffer. Transfer filters to vials, add 4 mL of scintillation cocktail, and quantify bound radioactivity using a liquid scintillation counter.

AssayWorkflow Membrane Prepare Cortical Membranes Incubation Incubate with [3H]MDL 105,519 & Ligand Membrane->Incubation Filtration Rapid Filtration (GF/B Filters) Incubation->Filtration Washing Wash with Ice-Cold Buffer Filtration->Washing Scintillation Liquid Scintillation Counting Washing->Scintillation

Fig 2: Workflow for the [3H]MDL 105,519 radioligand displacement assay.
Protocol 2: Whole-Cell Patch-Clamp Electrophysiology

To verify that the lack of binding translates to a lack of functional receptor activation, electrophysiological validation is required.

  • Cell Preparation: Culture HEK293 cells transiently transfected with recombinant GluN1 and GluN2A subunits.

  • Recording Setup: Pull borosilicate glass micropipettes (resistance 3-5 MΩ) filled with intracellular solution (140 mM CsCl, 10 mM HEPES, 10 mM EGTA, pH 7.2).

  • Ligand Application: Voltage-clamp the cells at -70 mV. Apply 100 µM Glutamate alongside varying concentrations of (2R)-2-(diethylamino)propanoic acid using a rapid perfusion system.

  • Data Acquisition: Record macroscopic currents. The inability of the diethyl-substituted compound to potentiate the glutamate-induced inward current confirms its lack of co-agonist efficacy, validating the radioligand binding data.

References

  • Advancements in NMDA Receptor-Targeted Antidepressants: From d-Cycloserine Discovery to Preclinical Efficacy of Lu AF90103 Journal of Medicinal Chemistry - ACS Publications[Link]

  • Pharmacological characterization of MDL 105519, an NMDA receptor glycine site antagonist PubMed - National Institutes of Health (NIH)[Link]

  • [3H]MDL 105519 binds with equal high affinity to both assembled and unassembled NR1 subunits of the NMDA receptor PubMed - National Institutes of Health (NIH)[Link]

Sources

Validation

A Senior Application Scientist's Guide to Validating Computational Protein Docking Models: A Case Study with (2R)-2-(diethylamino)propanoic acid and the Betaine/GABA Transporter 1 (BGT1)

Introduction: The Imperative of Ground-Truthing in Computational Drug Discovery In the modern era of drug development, computational molecular docking serves as a powerful and indispensable tool. It allows for the rapid,...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Imperative of Ground-Truthing in Computational Drug Discovery

In the modern era of drug development, computational molecular docking serves as a powerful and indispensable tool. It allows for the rapid, in-silico screening of vast chemical libraries to identify potential drug candidates that can bind to a specific protein target, a process that is both time and cost-effective.[1] However, the predictions generated by these computational models are just that—predictions. They represent a hypothesis of molecular interaction that must be rigorously tested and validated through empirical experimentation to be considered credible. This guide provides a comprehensive comparison of computational docking methodologies and the gold-standard experimental techniques used for their validation.

To illustrate this critical workflow, we will use a hypothetical yet scientifically plausible case study: the validation of computational models for the docking of a small, chiral amino acid derivative, (2R)-2-(diethylamino)propanoic acid , to the human Betaine/GABA Transporter 1 (BGT1) . BGT1, a member of the Solute Carrier 6 (SLC6) family of transporters, is responsible for the uptake of small solutes like GABA and betaine, making it a plausible target for amino acid-like molecules.[2][3] A high-resolution cryo-electron microscopy structure of human BGT1 is available (PDB ID: 9LNN), providing the necessary structural template for our computational studies.[4]

This guide is designed for researchers, scientists, and drug development professionals, offering in-depth technical protocols and explaining the causality behind experimental choices to ensure scientific integrity and trustworthiness in the validation process.

The Computational Modeling Phase: Generating Hypotheses of Molecular Interaction

The first step in our validation journey is to predict how (2R)-2-(diethylamino)propanoic acid might bind to BGT1 using computational docking. This involves two key components: a search algorithm that explores different orientations and conformations of the ligand in the protein's binding site, and a scoring function that estimates the binding affinity for each pose.[5] We will compare three widely-used docking programs, each with distinct algorithms and scoring functions.

A Comparative Overview of Docking Software
Docking Software Algorithm Type Scoring Function Principle Strengths Limitations
AutoDock Vina Gradient-based optimization of an empirical scoring function.[6]Empirical; includes terms for steric interactions, hydrogen bonds, and hydrophobic effects.Open-source, fast, and widely used in academia.[7]Rigid receptor model by default; may be less accurate for highly flexible ligands.[8]
GOLD Genetic algorithm for flexible ligand docking.[9]Multiple options including GoldScore, ChemScore, ASP, and ChemPLP, which are empirical and knowledge-based.[9]Excellent for flexible ligands and offers a choice of scoring functions.[10]Commercial software; can be more computationally intensive than Vina.
Glide (Schrödinger) Hierarchical search protocol with increasing levels of precision (HTVS, SP, XP).[11]Empirical scoring function (GlideScore) that includes terms for ligand-receptor interaction energies and desolvation.High accuracy and widely used in the pharmaceutical industry.[12]Commercial and computationally demanding, especially in XP mode.
Virtual Screening and Docking Workflow

The general workflow for virtual screening and subsequent docking of a lead candidate is illustrated below. This process begins with the preparation of both the protein receptor and the ligand library, followed by a hierarchical docking and scoring process to identify the most promising candidates.

Virtual Screening and Docking Workflow cluster_prep Preparation Phase cluster_dock Computational Docking cluster_analysis Analysis & Selection Receptor_Prep Receptor Preparation (PDB: 9LNN) - Add hydrogens - Assign charges - Define binding site Docking Molecular Docking (AutoDock Vina, GOLD, Glide) Receptor_Prep->Docking Ligand_Prep Ligand Preparation ((2R)-2-(diethylamino)propanoic acid) - Generate 3D conformers - Assign charges Ligand_Prep->Docking Scoring Scoring & Ranking - Binding Energy/Score - Pose Clustering Docking->Scoring Pose_Analysis Pose Analysis - RMSD Calculation - Interaction Analysis Scoring->Pose_Analysis Lead_Selection Lead Candidate Selection Pose_Analysis->Lead_Selection

Virtual Screening and Docking Workflow.
Step-by-Step Protocol: Molecular Docking with AutoDock Vina

This protocol provides a generalized workflow for docking (2R)-2-(diethylamino)propanoic acid into the BGT1 structure using AutoDock Vina.

  • Protein Preparation:

    • Download the PDB file for human BGT1 (PDB ID: 9LNN) from the RCSB PDB database.[4]

    • Using molecular visualization software like PyMOL or Chimera, remove any co-crystallized ligands, water molecules, and other non-protein atoms.

    • Use AutoDock Tools to add polar hydrogens and assign Gasteiger charges to the protein.

    • Save the prepared protein in the PDBQT file format.

  • Ligand Preparation:

    • Obtain the 3D structure of (2R)-2-(diethylamino)propanoic acid, for instance, from PubChem.

    • Use a tool like Open Babel or AutoDock Tools to generate a low-energy 3D conformation, assign rotatable bonds, and save it in the PDBQT format.

  • Grid Box Generation:

    • In AutoDock Tools, define the search space (grid box) for docking. This should encompass the putative binding site of BGT1. For an initial blind docking, the grid box can cover the entire protein. For a more focused docking, it should be centered on the known substrate-binding region.

    • Save the grid parameter file.

  • Running AutoDock Vina:

    • Create a configuration file specifying the paths to the prepared protein and ligand, the grid parameters, and the output file name.

    • Execute AutoDock Vina from the command line using the configuration file.

  • Analysis of Results:

    • Vina will output a file containing the predicted binding poses and their corresponding binding affinities (in kcal/mol).

    • Visualize the docked poses in PyMOL or Chimera to analyze the interactions with the protein residues.

    • The root-mean-square deviation (RMSD) between the top-ranked poses can be calculated to assess the convergence of the docking simulation. A lower RMSD (typically < 2 Å) between the predicted pose and a known experimental structure indicates a more reliable result.[13]

The Experimental Validation Phase: From Prediction to Empirical Evidence

Once we have our computational predictions, the next crucial step is to validate them through rigorous experimental methods. This validation process can be broadly categorized into two areas: structural validation, which confirms the predicted binding pose, and biophysical validation, which measures the binding affinity and thermodynamics.

Structural Validation: Visualizing the "Ground Truth"

Structural biology techniques provide the most definitive validation of a docking pose by determining the three-dimensional structure of the protein-ligand complex at atomic resolution.

X-ray crystallography has long been the gold standard for determining high-resolution protein structures.[14] It involves crystallizing the protein-ligand complex and then diffracting X-rays through the crystal to determine the arrangement of atoms.

Step-by-Step Protocol: Co-crystallization for X-ray Crystallography

  • Protein Expression and Purification: Express and purify a sufficient quantity of high-purity BGT1.

  • Complex Formation: Incubate the purified BGT1 with an excess of (2R)-2-(diethylamino)propanoic acid to ensure saturation of the binding sites.

  • Crystallization Screening: Screen a wide range of crystallization conditions (e.g., different precipitants, pH, and temperature) to find conditions that yield well-ordered crystals of the BGT1-ligand complex.

  • Crystal Optimization and Soaking (Alternative to Co-crystallization): If co-crystallization is unsuccessful, apo-crystals of BGT1 can be grown and then soaked in a solution containing the ligand.[15] The ligand concentration for soaking should typically be 10-1000 times the dissociation constant (Kd).

  • Data Collection: Mount a suitable crystal and collect X-ray diffraction data at a synchrotron source.

  • Structure Determination and Refinement: Process the diffraction data to solve and refine the crystal structure of the BGT1-(2R)-2-(diethylamino)propanoic acid complex.

Cryo-EM has emerged as a powerful alternative to X-ray crystallography, particularly for large protein complexes and membrane proteins that are difficult to crystallize.[9] It involves flash-freezing the protein-ligand complex in a thin layer of vitreous ice and then imaging the individual particles with an electron microscope.

Step-by-Step Protocol: Single-Particle Cryo-EM

  • Sample Preparation: Prepare a purified sample of the BGT1-(2R)-2-(diethylamino)propanoic acid complex at an appropriate concentration.

  • Grid Preparation: Apply a small volume of the sample to an EM grid, blot away the excess liquid, and plunge-freeze the grid in liquid ethane.

  • Data Collection: Collect a large number of images (micrographs) of the frozen particles using a transmission electron microscope.

  • Image Processing and 3D Reconstruction: Use specialized software to pick individual particles from the micrographs, align them, and reconstruct a 3D map of the protein-ligand complex.

  • Model Building and Refinement: Build an atomic model of the complex into the cryo-EM density map and refine it.

Structural_Validation_Workflow cluster_protein_prep Protein-Ligand Complex Preparation cluster_xray X-ray Crystallography cluster_cryoem Cryo-Electron Microscopy cluster_validation Validation Purification Protein Expression & Purification Complex_Formation Incubate Protein with Ligand Purification->Complex_Formation Crystallization Crystallization Screening Complex_Formation->Crystallization Grid_Prep Grid Preparation (Plunge Freezing) Complex_Formation->Grid_Prep Data_Collection_Xray X-ray Diffraction Data Collection Crystallization->Data_Collection_Xray Structure_Solution_Xray Structure Solution & Refinement Data_Collection_Xray->Structure_Solution_Xray Experimental_Structure High-Resolution Experimental Structure Structure_Solution_Xray->Experimental_Structure Data_Collection_CryoEM Cryo-EM Data Collection Grid_Prep->Data_Collection_CryoEM Structure_Solution_CryoEM 3D Reconstruction & Model Building Data_Collection_CryoEM->Structure_Solution_CryoEM Structure_Solution_CryoEM->Experimental_Structure Docked_Pose Predicted Docking Pose Comparison Compare Pose (RMSD) Docked_Pose->Comparison Experimental_Structure->Comparison

Structural Validation Workflow.
Biophysical Validation: Quantifying Binding Affinity and Thermodynamics

While structural methods confirm how a ligand binds, biophysical techniques quantify how tightly it binds. These methods are essential for validating the scoring functions of docking programs, which aim to predict binding affinity.

SPR is a label-free technique that measures biomolecular interactions in real-time. It provides kinetic data on the association (kon) and dissociation (koff) rates of binding, from which the equilibrium dissociation constant (Kd) can be calculated.

Step-by-Step Protocol: SPR Analysis

  • Chip Preparation: Covalently immobilize purified BGT1 onto the surface of an SPR sensor chip.

  • Analyte Preparation: Prepare a series of dilutions of (2R)-2-(diethylamino)propanoic acid in a suitable running buffer.

  • Binding Measurement: Inject the different concentrations of the ligand over the sensor chip surface and monitor the change in the SPR signal in real-time.

  • Data Analysis: Fit the resulting sensorgrams to a suitable binding model to determine the kon, koff, and Kd values.

ITC is considered the gold standard for measuring the thermodynamics of binding interactions. It directly measures the heat released or absorbed during a binding event, providing a complete thermodynamic profile of the interaction, including the binding affinity (Ka, the inverse of Kd), enthalpy (ΔH), entropy (ΔS), and stoichiometry (n).

Step-by-Step Protocol: ITC Analysis

  • Sample Preparation: Prepare solutions of purified BGT1 and (2R)-2-(diethylamino)propanoic acid in the same, well-dialyzed buffer to minimize heats of dilution.

  • ITC Experiment: Place the BGT1 solution in the sample cell of the calorimeter and the ligand solution in the titration syringe.

  • Titration: Perform a series of small injections of the ligand into the protein solution while monitoring the heat changes.

  • Data Analysis: Integrate the heat pulses and plot them against the molar ratio of ligand to protein. Fit the resulting isotherm to a binding model to determine the thermodynamic parameters.

Biophysical_Validation_Workflow cluster_protein_prep Sample Preparation cluster_spr Surface Plasmon Resonance (SPR) cluster_itc Isothermal Titration Calorimetry (ITC) cluster_validation Validation Purified_Protein Purified Protein (BGT1) Immobilization Immobilize Protein on Sensor Chip Purified_Protein->Immobilization Loading Load Protein into Cell, Ligand into Syringe Purified_Protein->Loading Ligand_Solution Ligand Solution Titration_SPR Inject Ligand Series Ligand_Solution->Titration_SPR Ligand_Solution->Loading Immobilization->Titration_SPR Kinetics Determine kon, koff, Kd Titration_SPR->Kinetics Experimental_Affinity Experimental Binding Affinity (Kd) Kinetics->Experimental_Affinity Titration_ITC Titrate Ligand into Protein Loading->Titration_ITC Thermodynamics Determine Kd, ΔH, ΔS, n Titration_ITC->Thermodynamics Thermodynamics->Experimental_Affinity Predicted_Affinity Predicted Binding Energy Correlation Correlate Predicted vs. Experimental Affinity Predicted_Affinity->Correlation Experimental_Affinity->Correlation

Biophysical Validation Workflow.

Comparative Analysis and Data Synthesis: Bridging the In-Silico and In-Vitro Worlds

The ultimate goal of this entire process is to compare the computational predictions with the experimental results. This allows us to assess the accuracy of our docking models and gain confidence in their predictive power for future virtual screening campaigns.

Hypothetical Performance Data

The following tables summarize hypothetical data for our case study, comparing the predictions of our three docking programs with plausible experimental outcomes.

Table 1: Comparison of Predicted Binding Affinity and Pose Accuracy

Docking Software Predicted Binding Affinity (kcal/mol) Pose RMSD to Crystal Structure (Å) Comments
AutoDock Vina -7.21.8Good agreement with experimental pose, but underestimates binding affinity.
GOLD (ChemPLP) -8.51.5Excellent pose prediction and reasonable affinity estimate.
Glide (XP) -9.11.2Highest accuracy in both pose and affinity prediction.
Experimental Kd = 1.5 µM (equivalent to approx. -8.0 kcal/mol)N/AGround truth for binding affinity.

Table 2: Comparison of Experimental Validation Techniques

Technique Key Output Strengths Limitations
X-ray Crystallography High-resolution 3D structure of the complex.Provides definitive binding pose.Requires well-diffracting crystals, which can be challenging for membrane proteins.
Cryo-EM Near-atomic resolution 3D structure.Applicable to large and difficult-to-crystallize proteins.Resolution may be lower than X-ray crystallography for small proteins.
SPR Binding kinetics (kon, koff) and affinity (Kd).Real-time, label-free, high-throughput.Requires immobilization of one binding partner, which can affect activity.
ITC Binding affinity (Kd), enthalpy (ΔH), entropy (ΔS), and stoichiometry (n).Provides a complete thermodynamic profile; label-free and in-solution.Requires larger amounts of pure sample; lower throughput.
Discussion: The Value of Consensus

As our hypothetical data illustrates, different docking programs can yield varying results in terms of both predicted affinity and pose. No single docking program is universally superior for all protein-ligand systems.[5] This highlights the value of consensus scoring , a strategy where multiple docking programs are used, and only the ligands that score well across all of them are considered for further investigation. This approach can significantly reduce the rate of false positives and increase the hit rate in virtual screening campaigns.

Conclusion: A Self-Validating System for Confident Drug Discovery

The validation of computational models is not merely a confirmatory step but an integral part of a robust and reliable drug discovery pipeline. By synergistically combining the predictive power of in-silico docking with the empirical rigor of experimental validation, we create a self-validating system. The experimental data not only confirms or refutes the initial computational hypotheses but also provides invaluable feedback to refine and improve our computational models for future endeavors. This iterative cycle of prediction, testing, and refinement is the cornerstone of modern, structure-based drug design, enabling us to move forward with greater confidence in our pursuit of novel therapeutics.

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